molecular formula C8H8BrClN2O2 B2524094 2-(2-Bromo-4-chlorophenoxy)acetohydrazide CAS No. 443908-11-0

2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Cat. No.: B2524094
CAS No.: 443908-11-0
M. Wt: 279.52
InChI Key: ASADLXZPDIFZGB-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chlorophenoxy)acetohydrazide is a useful research compound. Its molecular formula is C8H8BrClN2O2 and its molecular weight is 279.52. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c9-6-3-5(10)1-2-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASADLXZPDIFZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromo-4-chlorophenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(2-bromo-4-chlorophenoxy)acetohydrazide, a halogenated phenoxyacetic acid derivative with significant potential in agrochemical and pharmaceutical research. We will delve into its chemical architecture, a detailed synthesis protocol with mechanistic insights, and an exploration of its prospective biological activities, grounded in the established properties of related chemical classes.

Molecular Structure and Physicochemical Properties

This compound is a multifaceted organic molecule featuring a di-halogenated phenyl ring ether-linked to an acetohydrazide moiety. This unique combination of functional groups is pivotal to its chemical reactivity and anticipated biological functions.

The core structure consists of a benzene ring substituted with both a bromine and a chlorine atom at positions 2 and 4, respectively. This halogenation pattern is crucial for modulating the electronic properties of the aromatic system and influencing its interaction with biological targets. The phenoxy ether linkage connects this aromatic core to an acetyl group, which is further functionalized with a hydrazide group (-NHNH2). The presence of the hydrazide functional group opens up a vast potential for derivatization and is a key contributor to the compound's bioactivity.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 443908-11-0[4]
Molecular Formula C₈H₈BrClN₂O₂[4]
Molecular Weight 279.52 g/mol [4]
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Expected to be soluble in polar organic solvents like ethanol, DMSO, and DMFGeneral knowledge of similar compounds
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[4]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. This involves an initial Williamson ether synthesis to create an intermediate ester, followed by hydrazinolysis to yield the final product.

Step 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

The first step is a classic Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. In this case, 2-bromo-4-chlorophenol is reacted with ethyl bromoacetate in the presence of a base.

Diagram 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

phenol 2-Bromo-4-chlorophenol base K₂CO₃ (Base) Acetone (Solvent) phenol->base Deprotonation bromoacetate Ethyl bromoacetate bromoacetate->base intermediate_ester Ethyl 2-(2-bromo-4-chlorophenoxy)acetate base->intermediate_ester SN2 Attack salts KBr + KHCO₃ intermediate_ester->salts By-products

Caption: Williamson ether synthesis of the intermediate ester.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-chlorophenol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), and acetone as the solvent.

  • Addition of Reagents: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed from the filtrate under reduced pressure.

  • Purification: The resulting crude product is dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate. Further purification can be achieved by column chromatography if necessary.[5]

Rationale for Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. It is preferred over stronger bases like sodium hydride to minimize side reactions.[6]

  • Solvent (Acetone): Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism of the Williamson ether synthesis.[7][8]

  • Ethyl Bromoacetate: The bromo- leaving group is highly effective in Sₙ2 reactions, leading to a good reaction rate and yield.[5]

Step 2: Hydrazinolysis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

The second step involves the conversion of the synthesized ester to the desired acetohydrazide through reaction with hydrazine hydrate.

Diagram 2: Hydrazinolysis to form the final product

intermediate_ester Ethyl 2-(2-bromo-4-chlorophenoxy)acetate hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol (Solvent) intermediate_ester->hydrazine Nucleophilic Acyl Substitution final_product This compound hydrazine->final_product ethanol_byproduct Ethanol final_product->ethanol_byproduct By-product

Caption: Formation of the acetohydrazide via hydrazinolysis.

Experimental Protocol:

  • Reaction Setup: Dissolve the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Hydrazine: Add hydrazine hydrate (80% solution, 2-3 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Work-up: After reflux, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.[9]

Mechanistic Insights:

Hydrazinolysis is a nucleophilic acyl substitution reaction. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group, leading to the formation of the more stable hydrazide.[9] The use of excess hydrazine hydrate drives the reaction to completion.

Spectral Properties (Predicted)

Table 2: Predicted Spectral Data

Technique Expected Features
¹H NMR - Aromatic protons (multiplets in the range of 6.8-7.5 ppm).- Methylene protons (-O-CH₂-) as a singlet around 4.5-5.0 ppm.- Amine protons (-NH-NH₂) as broad singlets, with chemical shifts dependent on solvent and concentration.
¹³C NMR - Aromatic carbons in the range of 110-160 ppm.- Methylene carbon (-O-CH₂-) around 65-75 ppm.- Carbonyl carbon (-C=O) around 165-175 ppm.
IR (KBr) - N-H stretching vibrations (hydrazide) in the range of 3200-3400 cm⁻¹.- C=O stretching (amide I band) around 1640-1680 cm⁻¹.- N-H bending (amide II band) around 1520-1550 cm⁻¹.- C-O-C stretching (ether) around 1200-1250 cm⁻¹.- C-Br and C-Cl stretching in the fingerprint region.
Mass Spec. - A molecular ion peak corresponding to its molecular weight.- Characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests potential applications in both agriculture and medicine.

Herbicidal Activity

As a derivative of phenoxyacetic acid, this compound is a strong candidate for herbicidal activity. Phenoxy herbicides are known to act as synthetic auxins.[12][13]

Diagram 3: Proposed Herbicidal Mechanism of Action

herbicide This compound (as a pro-herbicide) plant_cell Plant Cell herbicide->plant_cell Absorption auxin_receptor Auxin Receptor plant_cell->auxin_receptor Binding uncontrolled_growth Uncontrolled Cell Division and Elongation auxin_receptor->uncontrolled_growth Signal Transduction Cascade plant_death Plant Death uncontrolled_growth->plant_death

Caption: Proposed mechanism of herbicidal action.

Mechanism of Action:

  • Uptake and Translocation: The compound is likely absorbed by the leaves and roots of the plant and translocated to the meristematic tissues where growth occurs.

  • Auxin Mimicry: In the plant, it is hypothesized that the acetohydrazide moiety may be hydrolyzed to the corresponding phenoxyacetic acid, the active herbicidal agent. This acid mimics the natural plant hormone auxin (indole-3-acetic acid).

  • Disruption of Growth Regulation: The synthetic auxin binds to auxin receptors, leading to an uncontrolled and unsustainable level of growth signals. This disrupts the normal hormonal balance that regulates cell division, elongation, and differentiation.

  • Physiological Effects: The uncontrolled growth leads to symptoms such as twisting of stems and leaves (epinasty), and ultimately, the death of the plant due to the exhaustion of resources and disruption of vascular tissues.[12][13]

The presence of bromo and chloro substituents on the phenyl ring is known to enhance the herbicidal efficacy of phenoxyacetic acids.[12]

Antifungal Activity

The hydrazide moiety is a well-known pharmacophore in many antifungal agents.[1][2][3] Therefore, this compound and its derivatives are promising candidates for the development of novel fungicides.

Potential Mechanisms of Antifungal Action:

  • Enzyme Inhibition: Hydrazides can chelate metal ions essential for the function of fungal enzymes or directly inhibit key enzymes involved in fungal metabolism.

  • Disruption of Cell Wall Synthesis: Some antifungal agents interfere with the synthesis of chitin or other essential components of the fungal cell wall, leading to cell lysis.

  • Membrane Disruption: The lipophilic nature of the bromo-chlorophenyl group could facilitate interaction with and disruption of the fungal cell membrane.

Further research is required to elucidate the specific antifungal mechanism of this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related halogenated aromatic compounds and hydrazides can be hazardous.

General Safety Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[14][15][16]

Conclusion and Future Directions

This compound is a synthetically accessible molecule with a high potential for biological activity. Its structural features suggest promising applications as both a herbicide and an antifungal agent. This technical guide provides a solid foundation for researchers interested in exploring this compound further.

Future research should focus on:

  • Optimization of Synthesis: Developing a more streamlined and high-yielding synthesis protocol.

  • Comprehensive Biological Screening: Conducting extensive in vitro and in vivo studies to evaluate its herbicidal and antifungal efficacy against a wide range of species.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand how modifications to the chemical structure impact its biological activity.

  • Toxicological Evaluation: Performing detailed toxicological studies to assess its safety profile for potential commercial applications.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). PMC. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. (2023). ACS Publications. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Semantic Scholar. [Link]

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). PMC. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). MDPI. [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). PMC. [Link]

  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2025). ResearchGate. [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025). PMC. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

  • Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.
  • An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. (2025). ResearchGate. [Link]

  • Williamson ether synthesis. chemeurope.com. [Link]

  • SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • N'-(5-bromo-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide. PubChemLite. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Williamson Ether Synthesis. (2025). J&K Scientific LLC. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022). MDPI. [Link]

  • Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. ResearchGate. [Link]

  • STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [No Source Found]
  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). (2024). ResearchGate. [Link]

Sources

The Halogenated Phenoxy Scaffold: A Technical Guide to Bromo-Chloro Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Bromo-Chloro Phenoxy Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Agrochemical Researchers, Lead Optimization Scientists

Executive Summary

The phenoxy scaffold—a phenyl ring linked to an oxygen atom—serves as a pharmacophore backbone in diverse bioactive agents, from auxinic herbicides (e.g., 2,4-D) to organophosphate insecticides (e.g., Profenofos) and antimicrobial agents. While chlorinated derivatives are ubiquitous due to cost and precursor availability, bromo-chloro hybrid derivatives represent a strategic niche in lead optimization.

This guide dissects the Structure-Activity Relationship (SAR) of these mixed-halogen systems. It moves beyond basic substitution patterns to analyze how the interplay between the high electronegativity of chlorine and the lipophilic bulk of bromine modulates bioavailability, metabolic stability, and receptor binding affinity.

Fundamental SAR Mechanics

The efficacy of bromo-chloro phenoxy derivatives is governed by three primary physicochemical vectors: Electronic Modulation , Steric Occlusion , and Lipophilicity .

Electronic Effects (Hammett Constants)

The phenoxy oxygen is an electron-donating group (EDG) via resonance (+M) but electron-withdrawing via induction (-I). Halogens on the ring modulate the electron density of the oxygen, affecting the pKa of the phenol (in precursors) or the stability of the ether bond.

  • Chlorine (

    
    ):  Strong inductive withdrawal. In the ortho position, it pulls electron density, making the phenoxy oxygen less basic.
    
  • Bromine (

    
    ):  remarkably similar Hammett constant to chlorine, but with lower electronegativity (2.96 vs 3.16). The key difference is polarizability . Bromine's "softer" electron cloud allows for stronger London dispersion forces within hydrophobic binding pockets.
    
Steric and Lipophilic Trade-offs

This is the critical decision point for the medicinal chemist. Replacing a chlorine with a bromine alters the molecular volume and LogP significantly.

ParameterChlorine (Cl)Bromine (Br)SAR Implication
Van der Waals Radius 1.75 Å1.85 ÅBr introduces significant steric bulk. In ortho positions, Br can force the phenoxy ring out of planarity relative to the ether linkage, locking active conformations.
Hansch Constant (

)
0.710.86Br is more lipophilic. A Cl

Br swap increases membrane permeability (LogP) but decreases water solubility.
C-X Bond Strength ~339 kJ/mol~280 kJ/molThe C-Br bond is weaker. While this suggests metabolic vulnerability, in practice, para-bromo substitutions effectively block P450 hydroxylation due to steric bulk.

Case Study: The "Leaving Group" Hypothesis (Profenofos)

A prime example of bromo-chloro synergy is the organophosphate insecticide Profenofos (O-4-bromo-2-chlorophenyl O-ethyl S-propyl phosphorothioate).

Mechanism of Action

Profenofos inhibits Acetylcholinesterase (AChE).[1][2][3][4][5] The phenoxy group acts as the "leaving group" when the serine residue of AChE attacks the phosphorus atom.

SAR Analysis of the 4-Bromo-2-Chloro Substitution:
  • Ortho-Chlorine: The electron-withdrawing nature of the ortho-Cl lowers the pKa of the leaving phenol (4-bromo-2-chlorophenol), making it a better leaving group than an unsubstituted phenol. This accelerates the phosphorylation of AChE.

  • Para-Bromine: Why Br instead of Cl?

    • Lipophilicity: The para-Br increases the overall hydrophobicity of the molecule, aiding penetration through the insect cuticle.

    • Metabolic Stability: The bulky Br atom blocks oxidative dehalogenation or ring hydroxylation at the para position, extending the half-life of the active compound in vivo.

Visualization: SAR Decision Logic

The following diagram illustrates the decision tree for optimizing a phenoxy scaffold using mixed halogens.

SAR_Logic Scaffold Phenoxy Scaffold (Lead Compound) Ortho Ortho Position (2,6) Scaffold->Ortho Para Para Position (4) Scaffold->Para Cl_Ortho Add Chlorine Ortho->Cl_Ortho Br_Ortho Add Bromine Ortho->Br_Ortho Cl_Para Add Chlorine Para->Cl_Para Br_Para Add Bromine Para->Br_Para Effect_Acid Result: High Inductive Effect Increases Leaving Group Ability Minor Steric Clash Cl_Ortho->Effect_Acid Effect_Twist Result: Steric Lock Forces Non-Planar Conformation High Selectivity Risk Br_Ortho->Effect_Twist Effect_Block Result: Metabolic Block Moderate Lipophilicity Increase Cl_Para->Effect_Block Effect_Lipo Result: Max Lipophilicity (LogP) Strong Hydrophobic Binding Blocks P450 Hydroxylation Br_Para->Effect_Lipo

Caption: Decision logic for halogen selection at ortho/para positions to modulate conformation and metabolic stability.

Experimental Protocol: Synthesis of 4-Bromo-2-Chlorophenoxyacetic Acid

This protocol describes the synthesis of a model bromo-chloro phenoxy derivative via Williamson Ether Synthesis.[6] This serves as a self-validating workflow for researchers synthesizing libraries of these derivatives.

Objective: Synthesize 4-bromo-2-chlorophenoxyacetic acid from 4-bromo-2-chlorophenol.

Reagents & Equipment
  • Substrate: 4-Bromo-2-chlorophenol (1.0 eq)

  • Reagent: Chloroacetic acid (1.2 eq)

  • Base: Sodium Hydroxide (NaOH), 30% aqueous solution.

  • Solvent: Water (or Water/Ethanol mix for solubility).

  • Acidification: Hydrochloric acid (HCl), 6M.

Step-by-Step Methodology
  • Phenoxide Formation (The Activation Step):

    • Dissolve 4-bromo-2-chlorophenol (2.07 g, 10 mmol) in 15 mL of water containing NaOH (0.8 g, 20 mmol).

    • Validation Check: The solution should turn clear/yellowish as the phenol deprotonates. If turbidity persists, warm slightly to 40°C.

    • Mechanism:[3][5] The base generates the nucleophilic phenoxide ion. The ortho-chloro group makes this phenol more acidic (pKa ~8.5) than unsubstituted phenol (pKa 10), facilitating easy deprotonation.

  • Etherification (The Coupling):

    • Add a solution of chloroacetic acid (1.13 g, 12 mmol) neutralized with solid sodium carbonate (to pH ~7-8) dropwise to the phenoxide solution.

    • Reflux the mixture at 100°C for 4–6 hours.

    • Self-Validating Endpoint: Monitor via TLC (Silica gel, Ethyl Acetate:Hexane 1:1). The starting phenol (higher Rf) should disappear. If starting material remains after 6 hours, add 0.2 eq of chloroacetic acid and continue reflux.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidification: Slowly add 6M HCl dropwise with stirring until pH reaches 1–2.

    • Observation: A white precipitate (the free acid product) should form immediately.

    • Filter the solid under vacuum and wash with cold water (3 x 10 mL) to remove inorganic salts (NaCl).

  • Recrystallization (Purification):

    • Recrystallize the crude solid from hot Ethanol/Water (1:1).

    • Dry in a desiccator over

      
      .
      
Characterization Standards

To confirm the structure and purity, the isolated compound must meet these spectral criteria:

  • 1H NMR (DMSO-d6):

    • 
       4.75 ppm (s, 2H, -O-CH2 -COOH).
      
    • 
       7.05 ppm (d, 1H, Ar-H ortho to ether).
      
    • 
       7.45 ppm (dd, 1H, Ar-H meta to ether).
      
    • 
       7.65 ppm (d, 1H, Ar-H meta to Cl).
      
    • Note: The absence of the phenolic -OH singlet (~10 ppm) confirms ether formation.

References

  • Profenofos Toxicity & Structure: U.S. Environmental Protection Agency. (2016).[1][7] Profenofos Human Health Risk Assessment. Retrieved from [Link]

  • Phenoxy Herbicide Mineralization: National Institutes of Health (NIH). (2012). Modeling of phenoxy acid herbicide mineralization and growth of microbial degraders. Retrieved from [Link]

  • Antimicrobial Bromophenols: National Institutes of Health (NIH). (2023).[7][8] Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]

  • Electronic Effects of Halogens: Euro Chlor. (2023). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

Sources

Topic: Applications of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive resource on the synthetic utility of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide, a versatile precursor for constructing a variety of biologically relevant heterocyclic scaffolds. As a senior application scientist, the following sections are structured to provide not only procedural details but also the underlying chemical logic, empowering researchers to adapt and innovate upon these foundational methods.

The Core Building Block: Synthesis of this compound

The utility of any synthetic campaign begins with the reliable preparation of its core precursor. This compound is synthesized via a robust and scalable two-step sequence starting from the commercially available 2-bromo-4-chlorophenol. The phenoxide, generated in situ, acts as a potent nucleophile, displacing the halide from an ethyl haloacetate. The subsequent hydrazinolysis of the resulting ester is a clean and efficient conversion to the target hydrazide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-bromo-4-chlorophenoxy)acetate

  • To a stirred solution of 2-bromo-4-chlorophenol (0.1 mol) and anhydrous potassium carbonate (0.15 mol) in dry acetone (200 mL), add ethyl chloroacetate (0.11 mol).

  • Heat the mixture under reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality for using K₂CO₃ is its role as a base to deprotonate the phenol, forming the reactive phenoxide, while being mild enough to prevent side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure to yield the crude ester. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.

Step 2: Synthesis of this compound (The Precursor)

  • Dissolve the crude ethyl 2-(2-bromo-4-chlorophenoxy)acetate (0.1 mol) in absolute ethanol (250 mL).

  • Add hydrazine hydrate (99%, 0.2 mol) to the solution. The two-fold excess of hydrazine ensures the complete conversion of the ester.

  • Heat the mixture under reflux for 6-8 hours. The nucleophilic acyl substitution mechanism is driven by the superior nucleophilicity of hydrazine compared to the ethoxide leaving group.

  • Upon cooling, a white crystalline solid will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry in vacuo to yield the pure acetohydrazide precursor. This methodology is analogous to the synthesis of similar acetohydrazides.[1][2]

Synthesis_of_Precursor phenol 2-Bromo-4-chlorophenol reagents1 Ethyl Chloroacetate, K₂CO₃, Acetone phenol->reagents1 ester Ethyl 2-(2-bromo-4-chlorophenoxy)acetate reagents2 Hydrazine Hydrate, Ethanol, Reflux ester->reagents2 hydrazide This compound (Core Precursor) reagents1->ester reagents2->hydrazide

Caption: Workflow for the two-step synthesis of the core precursor.

Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for a wide array of pharmacological activities.[3][4][5] The most common and reliable route from an acetohydrazide involves a two-step sequence: formation of an N-acylhydrazone (Schiff base) followed by oxidative cyclization.

Synthetic Rationale & Mechanism

The initial condensation of the terminal -NH₂ of the hydrazide with an aromatic aldehyde provides the N-acylhydrazone intermediate. This reaction is typically acid-catalyzed to activate the aldehyde carbonyl. The subsequent step involves an intramolecular cyclodehydration. Oxidizing agents like iodine, N-bromosuccinimide (NBS), or chloramine-T facilitate the removal of two hydrogen atoms, leading to the formation of the stable, aromatic 1,3,4-oxadiazole ring.[1] An alternative one-pot approach involves direct condensation with a carboxylic acid using a strong dehydrating agent like phosphorus oxychloride (POCl₃), which converts the acid to a more reactive species in situ.[6]

Oxadiazole_Synthesis start Acetohydrazide Precursor aldehyde Ar-CHO, H⁺ cat. start->aldehyde intermediate N-Acylhydrazone (Schiff Base) cyclization Oxidative Cyclization (e.g., I₂, NBS) intermediate->cyclization product 2,5-Disubstituted 1,3,4-Oxadiazole aldehyde->intermediate cyclization->product

Caption: General pathway for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-((2-Bromo-4-chlorophenoxy)methyl)-5-aryl-1,3,4-oxadiazoles
  • N-Acylhydrazone Formation: In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL). Add a substituted aromatic aldehyde (10 mmol) and 2-3 drops of glacial acetic acid. Reflux the mixture for 2-4 hours. The formation of the hydrazone is often indicated by the precipitation of a solid. Cool the mixture, filter the precipitate, wash with cold ethanol, and dry.

  • Oxidative Cyclization: Suspend the dried N-acylhydrazone (5 mmol) in glacial acetic acid (30 mL). Add N-bromosuccinimide (NBS) (5.5 mmol) in portions while stirring. Stir the reaction mixture at room temperature for 3-5 hours. The choice of NBS is strategic; it acts as a mild and efficient oxidizing agent for this transformation.

  • Pour the reaction mixture into ice-cold water (150 mL). The solid product will precipitate out.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1,3,4-oxadiazole derivative.

Synthesis of 1,3,4-Thiadiazole Derivatives

The sulfur analogue, 1,3,4-thiadiazole, is another cornerstone heterocycle with significant biological applications, including antimicrobial and anticonvulsant properties.[7][8] A highly effective method for their synthesis involves the acid-catalyzed cyclization of N-acylthiosemicarbazide intermediates, which are readily prepared from the core acetohydrazide.

Synthetic Rationale & Mechanism

The synthesis begins with the reaction between the acetohydrazide and an isothiocyanate, which forms the key N-acylthiosemicarbazide intermediate. This intermediate possesses all the necessary atoms for the target ring. In the presence of a strong acid and dehydrating agent, such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, an intramolecular cyclization occurs. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon highly electrophilic. The sulfur atom then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon, followed by dehydration to yield the aromatic 1,3,4-thiadiazole ring.[7][9][10]

Thiadiazole_Synthesis start Acetohydrazide Precursor isothiocyanate R-N=C=S start->isothiocyanate intermediate N-Acylthiosemicarbazide cyclization Acid-Catalyzed Cyclodehydration (e.g., POCl₃, H₂SO₄) intermediate->cyclization product Substituted 1,3,4-Thiadiazole isothiocyanate->intermediate cyclization->product

Caption: General pathway for the synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 2-((2-Bromo-4-chlorophenoxy)methyl)-5-(arylamino)-1,3,4-thiadiazoles
  • N-Acylthiosemicarbazide Formation: Reflux a mixture of this compound (10 mmol) and an appropriate aryl isothiocyanate (10 mmol) in absolute ethanol (50 mL) for 4-6 hours. Upon cooling, the thiosemicarbazide derivative typically precipitates. Filter the solid, wash with cold ethanol, and dry.

  • Cyclodehydration: Add the dried N-acylthiosemicarbazide (5 mmol) slowly and in portions to pre-chilled, concentrated sulfuric acid (10 mL) at 0 °C with constant stirring. The use of concentrated H₂SO₄ serves as both the catalyst and the dehydrating agent.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude thiadiazole.

  • Filter the solid, wash extensively with water until the washings are neutral, and then wash with a dilute sodium bicarbonate solution.

  • Dry the crude product and recrystallize from ethanol to afford the pure 1,3,4-thiadiazole.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered rings containing three nitrogen atoms and are integral to many antifungal and antimicrobial agents.[11][12] The synthetic pathway from this compound is analogous to that of thiadiazoles, proceeding through an N-acylthiosemicarbazide intermediate, but utilizes a base-catalyzed cyclization.

Synthetic Rationale & Mechanism

After forming the N-acylthiosemicarbazide as described previously, treatment with a base (e.g., NaOH or KOH) initiates the cyclization. The base deprotonates one of the amide/thioamide nitrogens, creating an anion. This anion then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule and tautomerization to form the stable 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol. The choice of a basic medium is critical as it promotes a different cyclization pathway than the acidic conditions used for thiadiazoles, leading selectively to the triazole ring.[13][14]

Triazole_Synthesis start Acetohydrazide Precursor isothiocyanate R-N=C=S start->isothiocyanate intermediate N-Acylthiosemicarbazide cyclization Base-Catalyzed Cyclization (e.g., NaOH, KOH) intermediate->cyclization product 4,5-Disubstituted 1,2,4-Triazole-3-thiol isothiocyanate->intermediate cyclization->product Pyrazole_Synthesis start Acetohydrazide Precursor condensation Condensation & Cyclodehydration (e.g., AcOH, EtOH) start->condensation product N-Substituted Pyrazole diketone 1,3-Diketone (or equivalent) diketone->condensation condensation->product

Caption: General pathway for the synthesis of pyrazoles.

Experimental Protocol: Synthesis of N-Acyl Pyrazole Derivatives
  • In a round-bottom flask, dissolve this compound (10 mmol) and a 1,3-diketone (e.g., acetylacetone, 10 mmol) in glacial acetic acid (40 mL). Acetic acid serves as both the solvent and the acid catalyst.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture to room temperature and pour it into a beaker of ice water (200 mL).

  • The crude pyrazole derivative will precipitate. If an oil forms, it can often be induced to solidify by scratching the flask with a glass rod.

  • Filter the solid product, wash with copious amounts of water, followed by a wash with a cold, dilute sodium bicarbonate solution.

  • Dry the product and recrystallize from a suitable solvent like ethanol to obtain the purified pyrazole.

Summary of Synthesized Heterocyclic Systems

The versatility of this compound allows for the efficient synthesis of several key heterocyclic cores. The choice of reaction partner and conditions dictates the resulting scaffold.

Heterocyclic CoreKey ReagentsCatalyst/Conditions
1,3,4-Oxadiazole Aromatic Aldehyde, Oxidizing AgentAcid (cat.), then NBS/I₂
1,3,4-Thiadiazole Aryl Isothiocyanate, Dehydrating AgentH₂SO₄ or POCl₃
1,2,4-Triazole Aryl IsothiocyanateNaOH or KOH (Base)
Pyrazole 1,3-DiketoneGlacial Acetic Acid

References

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Retrieved February 23, 2026, from [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved February 23, 2026, from [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chem Rev Lett, 8, 867-882. Retrieved February 23, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1056-1095. MDPI. Retrieved February 23, 2026, from [Link]

  • ABDELRAZEK, F. M. (1991). ChemInform Abstract: Some Reactions with ω‐Bromoacetophenone: Synthesis of New Pyrazole, Pyrrole and Furan Derivatives. ChemInform, 22(9). Retrieved February 23, 2026, from [Link]

  • 2-(2-bromo-4-chlorophenoxy)-N'-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide. (n.d.). Mol-Instincts. Retrieved February 23, 2026, from [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s). Retrieved February 23, 2026, from [Link]

  • Pharmaceutical Science Synthesis And in-Vitro Anti Bacterial Activity of 2-(2-Benzyl-4-Chlorophenoxy) Acetohydrazide As Triazole. (2016). Worldwidejournals.com. Retrieved February 23, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. (2012). Journal of Chemical Sciences, 124(6), 1337-1345. Retrieved February 23, 2026, from [Link]

  • SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved February 23, 2026, from [Link]

  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(4). Retrieved February 23, 2026, from [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). Organics, 6(3), 263-294. MDPI. Retrieved February 23, 2026, from [Link]

  • 2-(4-Chlorophenoxy)acetohydrazide. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC - NIH. Retrieved February 23, 2026, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. Retrieved February 23, 2026, from [Link]

  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica. Retrieved February 23, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). SBQ. Retrieved February 23, 2026, from [Link]

  • Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. (2020). Molecules, 25(23), 5600. MDPI. Retrieved February 23, 2026, from [Link]

  • A convenient route for the synthesis of new thiadiazoles. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]

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  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Tikrit Journal of Pure Science, 28(4), 110-120. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. (2023). Impactfactor. Retrieved February 23, 2026, from [Link]

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Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases Derived from 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized synthetic protocols for generating Schiff bases (azomethines) utilizing the scaffold 2-(2-Bromo-4-chlorophenoxy)acetohydrazide .

The integration of halogenated phenoxy moieties with an azomethine linkage (


) has emerged as a critical strategy in medicinal chemistry. The presence of the 2-bromo and 4-chloro substituents on the phenoxy ring enhances lipophilicity, facilitating cell membrane penetration, while the hydrazone linkage provides a versatile pharmacophore often associated with antimicrobial, anti-inflammatory, and anticancer activities.

This guide provides a self-validating workflow, moving from the synthesis of the hydrazide precursor to the final Schiff base condensation, supported by mechanistic insights and characterization standards.

Chemical Framework & Rationale

The synthesis is designed around two primary phases:

  • Precursor Assembly: Construction of the hydrazide backbone via Williamson ether synthesis followed by hydrazinolysis.

  • Schiff Base Condensation: Acid-catalyzed nucleophilic addition-elimination between the hydrazide and an aromatic aldehyde.

Structural Causality
  • Halogenation (Br/Cl): The electron-withdrawing nature of the halogens at the ortho and para positions deactivates the aromatic ring against oxidative metabolism while increasing specific binding affinity to microbial protein targets.

  • Phenoxy Linker: The ether oxygen acts as a hydrogen bond acceptor, influencing the spatial orientation of the molecule in the active site.

  • Azomethine Linker: The

    
     bond is the critical bioactive center. Its formation is reversible; therefore, water removal and pH control are vital for high yields.
    

Experimental Protocols

Protocol A: Synthesis of Precursor (Hydrazide)

Target: this compound

Step 1: Esterification (Williamson Ether Synthesis)

Reaction: 2-Bromo-4-chlorophenol + Ethyl chloroacetate


 Ethyl 2-(2-bromo-4-chlorophenoxy)acetate
  • Reagents:

    • 2-Bromo-4-chlorophenol (0.01 mol)

    • Ethyl chloroacetate (0.01 mol)

    • Anhydrous Potassium Carbonate (

      
      ) (0.015 mol)
      
    • Solvent: Dry Acetone (50 mL)

  • Procedure:

    • Dissolve the phenol in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir for 30 minutes at room temperature to generate the phenoxide ion (in situ).
      
    • Add ethyl chloroacetate dropwise.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Filter the hot solution to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[1] The residue is the crude ester.

  • Validation: The appearance of a carbonyl stretch ester band at

    
     in IR confirms the product.
    
Step 2: Hydrazinolysis

Reaction: Ethyl ester + Hydrazine Hydrate


 Acetohydrazide
  • Reagents:

    • Crude Ester from Step 1

    • Hydrazine Hydrate (99%, 0.02 mol) — Note: Use excess to prevent dimer formation.

    • Solvent: Absolute Ethanol (30 mL)

  • Procedure:

    • Dissolve the ester in absolute ethanol.[2]

    • Add hydrazine hydrate dropwise with stirring.

    • Reflux for 4–6 hours.[3][4]

    • Cool the mixture to room temperature; then chill in an ice bath.

    • The solid hydrazide will precipitate. Filter and wash with cold ethanol.[1][2][3]

    • Recrystallize from ethanol to obtain pure white crystals.

Protocol B: Synthesis of Schiff Bases (Target)

Reaction: Condensation of Hydrazide with Aromatic Aldehyde[2]

  • Reagents:

    • This compound (0.001 mol)

    • Substituted Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (0.001 mol)

    • Catalyst: Glacial Acetic Acid (2-3 drops)[2]

    • Solvent: Absolute Ethanol (20 mL)

  • Procedure:

    • Solubilization: Dissolve the hydrazide in hot ethanol.

    • Addition: Add the aromatic aldehyde to the solution.[2]

    • Catalysis: Add 2-3 drops of glacial acetic acid. Mechanism Note: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazide amine.

    • Reflux: Heat the mixture under reflux for 3–5 hours.

    • Monitoring: Check TLC every hour. The disappearance of the aldehyde spot indicates completion.

    • Isolation: Pour the reaction mixture into crushed ice or cool slowly to room temperature.

    • Purification: Filter the precipitate, wash with water (to remove acid traces) and cold ethanol. Recrystallize from ethanol/DMF mixture if necessary.

Visualization of Workflows

Pathway Diagram

The following diagram illustrates the stepwise synthesis from the raw phenol to the final Schiff base.

SynthesisPathway Phenol 2-Bromo-4-chlorophenol Ester Ethyl 2-(2-bromo-4-chlorophenoxy)acetate (Intermediate Ester) Phenol->Ester Ethyl chloroacetate K2CO3, Acetone, Reflux Hydrazide This compound (Precursor) Ester->Hydrazide Hydrazine Hydrate Ethanol, Reflux SchiffBase Target Schiff Base (Azomethine) Hydrazide->SchiffBase Ar-CHO, AcOH (cat) Ethanol, Reflux

Figure 1: Synthetic pathway for the production of phenoxy-derived Schiff bases.

Mechanistic Logic (Acid Catalysis)

This diagram details the critical acid-catalyzed condensation mechanism utilized in Protocol B.

Mechanism Aldehyde Aldehyde (R-CHO) Activated Activated Carbonyl (Protonated) Aldehyde->Activated + H+ (Acetic Acid) Attack Nucleophilic Attack (by Hydrazide -NH2) Activated->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Proton Transfer Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Acid Assisted Product Schiff Base (-C=N-) Dehydration->Product Formation of C=N

Figure 2: Mechanism of acid-catalyzed Schiff base formation.

Characterization & Data Analysis

To validate the synthesis, compare your spectral data against these standard ranges.

Table 1: Key IR Spectral Bands (KBr Pellet)
Functional GroupFrequency Range (

)
Diagnostic Value
NH Stretch

Presence of amide NH (remains from hydrazide).[1]
C=O Stretch

Amide Carbonyl (strong intensity).
C=N Stretch

Confirmation of Schiff Base formation.
C-O-C Stretch

Ether linkage (confirms phenoxy integrity).
C-Cl / C-Br

Halogen presence on aromatic ring.
Table 2: NMR Expectations (DMSO- )
Proton EnvironmentChemical Shift (

ppm)
Multiplicity


Singlet (2H)
Aromatic Protons

Multiplet (pattern depends on aldehyde used)


Singlet (1H) - Diagnostic Peak


Singlet (1H,

exchangeable)

Troubleshooting & Optimization

  • Low Yield in Step 1 (Esterification):

    • Cause: Incomplete deprotonation of phenol.

    • Fix: Ensure

      
       is anhydrous and finely ground. Increase reflux time.
      
  • No Precipitation in Step 2 (Hydrazide):

    • Cause: Excess solvent holding the product.

    • Fix: Concentrate the ethanol solution to half volume before cooling.

  • Schiff Base Hydrolysis:

    • Cause: Too much water in the reaction or excessive acid concentration.

    • Fix: Use absolute ethanol.[2] Use glacial acetic acid sparingly (catalytic amounts only).

References

  • Synthesis and Biological Screening of Schiff Bases Derived From 2-Amino-4'-Bromo Benzophenone. International Journal of Creative Research Thoughts (IJCRT).[5] Available at: [Link]

  • Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. Available at: [Link][2][4][5][6][7][8][9][10][11]

  • Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: Synthesis of 1,3,4-Oxadiazoles from 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the cyclization of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide into various 2,5-substituted 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide details several robust synthetic protocols, explains the mechanistic rationale behind key experimental choices, and provides self-validating procedures including product characterization.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle valued for its favorable physicochemical properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities.[4][5] Its unique electronic and hydrogen bond-accepting capabilities allow for potent interactions with various biological targets. Consequently, compounds incorporating this moiety have demonstrated significant therapeutic potential across numerous disease areas.[2][6][7]

The starting material, this compound, provides a versatile platform for generating a library of novel oxadiazole derivatives. The bromo and chloro substituents on the phenyl ring offer sites for further functionalization, while the core structure serves as a key pharmacophore. This guide focuses on the critical cyclization step, transforming the linear acetohydrazide precursor into the valuable heterocyclic ring system.

Synthesis of the Precursor: this compound

The successful synthesis of the target oxadiazoles is contingent upon the purity of the starting acetohydrazide. The most common route involves the hydrazinolysis of the corresponding ester, ethyl 2-(2-bromo-4-chlorophenoxy)acetate.

Protocol 2.1: Synthesis of this compound

This protocol outlines the conversion of the parent ester to the required hydrazide. This reaction is a classical nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the ethoxy group.

Materials & Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Purpose
Ethyl 2-(2-bromo-4-chlorophenoxy)acetate690260-90-3293.55Starting Material
Hydrazine Hydrate (~99%)7803-57-850.06Nucleophile for hydrazinolysis
Ethanol (Absolute)64-17-546.07Reaction Solvent

Step-by-Step Procedure

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-bromo-4-chlorophenoxy)acetate (0.1 mol, 29.35 g) in absolute ethanol (150 mL).

  • To this solution, add hydrazine hydrate (0.15 mol, ~7.5 mL) dropwise with gentle stirring. Causality Note: An excess of hydrazine hydrate is used to drive the reaction to completion and minimize the formation of diacylhydrazine byproducts.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting ester spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the product under vacuum to yield this compound.[8][9] The typical yield is >85%.

  • Validation: Confirm the structure and purity via melting point determination and spectroscopic analysis (¹H NMR, IR).

Synthetic Pathways for Cyclization to 1,3,4-Oxadiazoles

The transformation of this compound into a 1,3,4-oxadiazole can be achieved through several reliable methods. The choice of method dictates the nature of the substituent at the C5 position of the oxadiazole ring. Below is a workflow diagram illustrating the primary synthetic routes.

G Start This compound R1 CS₂ / KOH Ethanol, Reflux Start->R1 Method A R2 1. R'-CHO, GAA 2. Oxidant (I₂, HgO) Start->R2 Method B R3 R''-COOH / POCl₃ Reflux Start->R3 Method C P1 5-((2-Bromo-4-chlorophenoxy)methyl) -1,3,4-oxadiazole-2-thiol R1->P1 P2 2-((2-Bromo-4-chlorophenoxy)methyl) -5-(R')-1,3,4-oxadiazole R2->P2 P3 2-((2-Bromo-4-chlorophenoxy)methyl) -5-(R'')-1,3,4-oxadiazole R3->P3

Caption: Synthetic routes from the hydrazide to various 1,3,4-oxadiazoles.

Method A: Cyclization with Carbon Disulfide

This method is a straightforward approach to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols (or their tautomeric thione form). The reaction proceeds via the formation of a dithiocarbazate salt, which subsequently undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide.

  • Setup: In a 250 mL round-bottom flask, suspend this compound (0.01 mol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add potassium hydroxide (0.015 mol) to the suspension and stir until it dissolves. Then, add carbon disulfide (0.015 mol, ~0.9 mL) dropwise over 10 minutes. Causality Note: The basic medium (KOH) is essential for deprotonating the hydrazide, enhancing its nucleophilicity to attack the electrophilic carbon of CS₂.[10]

  • Reaction: Reflux the mixture for 10-12 hours. The solution will typically turn yellow or orange.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in 100 mL of cold water and acidify with dilute hydrochloric acid (HCl) to pH ~2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.

  • Purification & Validation: Recrystallize the crude product from ethanol to obtain pure 5-((2-bromo-4-chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol.[10] Confirm the structure using IR (presence of C=S and N-H stretches), ¹H NMR, and Mass Spectrometry.

Method B: Cyclization via Acylhydrazone Intermediate

This two-step, one-pot method is highly versatile for creating a diverse library of 2,5-disubstituted 1,3,4-oxadiazoles. First, the acetohydrazide is condensed with an aldehyde to form an N-acylhydrazone. This intermediate is then subjected to oxidative cyclization to yield the final product.[11]

  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve this compound (0.01 mol) and a selected aromatic aldehyde (e.g., benzaldehyde, 0.01 mol) in 50 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. Monitor the formation of the acylhydrazone intermediate by TLC.

  • Oxidative Cyclization: After cooling the mixture slightly, add yellow mercuric oxide (HgO) (0.012 mol) and a catalytic amount of iodine (I₂). Causality Note: Iodine acts as the oxidizing agent that facilitates the cyclization of the acylhydrazone to the oxadiazole ring.[8] Other oxidants like Chloramine-T or I₂/K₂CO₃ can also be used for a more environmentally benign or transition-metal-free approach.[12][13]

  • Reflux the mixture for an additional 8-10 hours. The disappearance of the hydrazone and the formation of a new, less polar spot on TLC indicates product formation.

  • Work-up & Isolation: Cool the reaction mixture and filter to remove the inorganic solids. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. Characterize the final compound by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Method C: Dehydrative Cyclization with Carboxylic Acids

This method involves the direct condensation of the acetohydrazide with a carboxylic acid using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[11] This is an efficient way to synthesize unsymmetrically 2,5-disubstituted 1,3,4-oxadiazoles.

Caption: POCl₃-mediated cyclodehydration mechanism overview.

  • Setup: In a 100 mL round-bottom flask, create a homogenous mixture of this compound (0.01 mol) and a desired aromatic carboxylic acid (0.01 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 mL) to the mixture in a fume hood. The reaction is often exothermic. Causality Note: POCl₃ serves a dual purpose: it acts as a solvent and as a powerful dehydrating agent that facilitates the intramolecular cyclization of the in-situ formed diacylhydrazine intermediate.[11]

  • Reaction: Gently reflux the mixture for 5-7 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification & Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone). Confirm the structure and purity of the final 2,5-disubstituted-1,3,4-oxadiazole using ¹H NMR, IR, and mass spectrometry.

Product Characterization

Validation of the final product is a critical step. The following table summarizes the expected spectroscopic data for the synthesized 1,3,4-oxadiazole derivatives.

Table of Expected Spectroscopic Data

TechniqueCore Structure FeatureExpected Observation
FT-IR (cm⁻¹)C=N stretch (oxadiazole ring)1610-1680
C-O-C stretch (oxadiazole ring)1020-1070 and 1240-1280
C=S stretch (for thione)~1150-1200
¹H NMR (δ ppm)-O-CH₂- (methylene bridge)Singlet at ~5.2-5.5 ppm
Aromatic protons (phenoxy)Multiplets in the range of 6.8-8.0 ppm
Aromatic protons (5-subst.)Multiplets in the range of 7.0-8.5 ppm
¹³C NMR (δ ppm)C2 and C5 (oxadiazole ring)~160-168 ppm
Mass Spec. Molecular Ion Peak[M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. The isotopic pattern for one bromine and one chlorine atom should be clearly visible.

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the cyclization of this compound into medicinally relevant 1,3,4-oxadiazole derivatives. By selecting the appropriate cyclizing agent—carbon disulfide, an aldehyde/oxidant system, or a carboxylic acid/dehydrating agent—researchers can readily synthesize a variety of compounds, including 2-thiols and diverse 2,5-disubstituted analogs. The provided explanations for the causality behind procedural steps, along with clear validation checkpoints, ensure that these protocols are both reproducible and reliable for applications in drug discovery and development.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014). Hindawi. [Link]

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2020). Royal Society of Chemistry. [Link]

  • I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides. (2013). ACS Publications. [Link]

  • Synthesis of 1,3,4‐oxadiazole from the reaction of hydrazine with aldehyde. (2023). ResearchGate. [Link]

  • Synthesis and Screening of New[1][5][12]Oxadiazole,[1][11][12]Triazole, and[1][11][12]Triazolo[4,3-b][1][11][12]triazine Derivatives as Potential Cytotoxic Agents. (2021). ACS Omega. [Link]

  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Science of Synthesis. [Link]

  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. (n.d.). Revue Roumaine de Chimie. [Link]

  • Review of Synthesis of 1,3,4-Oxadiazole Derivatives. (2014). ResearchGate. [Link]

  • Synthesis of Substituted 1,3,4 Oxadiazoles as Anti-inflammatory Agent. (2014). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.). Journal of Cell Science & Therapy. [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. (2023). Taylor & Francis Online. [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. (2013). Molecules. [Link]

  • Review article on 1, 3, 4-Oxadiazole derivaties and it's Pharmacological activities. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (n.d.). Journal of Applicable Chemistry. [Link]

  • 2-(4-Chlorophenoxy)acetohydrazide. (2009). Acta Crystallographica Section E. [Link]

  • 2-(2-bromo-4-chlorophenoxy)acetic acid (C8H6BrClO3). (n.d.). PubChemLite. [Link]

Sources

Strategic Solvent Selection for the Synthesis of Halogenated Acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated acetohydrazides (e.g., 2-chloroacetohydrazide, 2-bromoacetohydrazide) are critical "linchpin" intermediates in the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles and 1,2,4-triazoles. While the reaction between a halogenated ester and hydrazine hydrate appears deceptively simple, the choice of solvent dictates the yield, purity, and scalability of the process.

This guide moves beyond basic recipe following to provide a mechanistic rationale for solvent selection. We prioritize Absolute Ethanol (EtOH) as the superior medium due to its unique ability to drive product precipitation, minimize side reactions (dimerization), and align with Green Chemistry principles (Sanofi/GSK guides).

The Solvent Matrix: Mechanistic & Process Considerations

The synthesis relies on a Nucleophilic Acyl Substitution . The solvent must balance three competing factors:

  • Solubility Differential: It must dissolve the starting ester and hydrazine but precipitate the hydrazide product to drive equilibrium and simplify isolation.

  • Thermal Management: The reaction is exothermic.[1] The solvent must act as a heat sink to prevent thermal runaway, which favors the formation of the unwanted symmetrical dihydrazide impurity.

  • Chemo-selectivity: It must not react with the alkyl halide moiety (e.g., via

    
    ) or the ester (transesterification that impedes kinetics).
    
Comparative Solvent Performance Data
SolventSolvation Power (Reactants)Product Isolation MethodGreenness Score (1-10)Risk Profile
Ethanol (Abs.) HighSpontaneous Crystallization 9 (Recommended)Low toxicity; easy recovery.
MethanolHighCrystallization (often requires cooling)7 (Problematic)Higher toxicity; risk of methyl ester transesterification.
WaterModerate (Emulsion)Extraction required (often)10Hydrolysis risk; poor solubility of halo-esters.
THFHighEvaporation required5 (Hazardous)Peroxide risk; difficult to remove traces; product remains soluble.
DCMHighEvaporation required2 (Banned/Restricted)High toxicity; environmental hazard.

Analyst Note: While water is the "greenest" solvent, it is operationally poor for this specific synthesis due to the immiscibility of ethyl chloroacetate/bromoacetate, leading to biphasic systems that require vigorous stirring and often result in competitive hydrolysis of the ester bond.

Visualizing the Chemistry

Figure 1: Reaction Mechanism & Impurity Pathways

The following diagram illustrates the desired pathway versus the critical "Dimerization" side reaction that occurs if solvent volume or temperature is mismanaged.

ReactionMechanism cluster_0 Critical Control Point Ester Ethyl Haloacetate (Starting Material) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + N2H4 (Solvent: EtOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Tetrahedral Product Halogenated Acetohydrazide (Target) Tetrahedral->Product - EtOH (Elimination) Dimer Symmetrical Dihydrazide (Impurity) Product->Dimer + 2nd Ester Eq. (High Temp / Low Solvent)

Caption: Mechanistic flow showing the primary pathway to the hydrazide and the secondary thermal pathway leading to the symmetrical dimer impurity.

Optimized Experimental Protocol

Target Compound: 2-Chloroacetohydrazide Scale: 0.1 mol (Representative) Solvent: Absolute Ethanol

Reagents
  • Ethyl chloroacetate: 12.25 g (0.1 mol)

  • Hydrazine hydrate (80% or 99%): 7.5 g (~0.15 mol) — Note: 1.5 equivalents are used to suppress dimerization.

  • Absolute Ethanol: 100 mL

Step-by-Step Methodology
  • Preparation of Ester Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 12.25 g of ethyl chloroacetate in 80 mL of absolute ethanol.

    • Critical Control: Cool the solution to 0–5°C using an ice-salt bath. Why? Low temperature reduces the kinetic energy available for the nucleophilic attack on the alkyl halide (side reaction) and prevents immediate exotherms.

  • Controlled Addition:

    • Mix the hydrazine hydrate (1.5 eq) with the remaining 20 mL of ethanol.

    • Add the hydrazine solution dropwise over 30 minutes.

    • Observation: The temperature should not exceed 10°C during addition.

  • Reaction Phase:

    • Once addition is complete, allow the mixture to stir at 0°C for another 30 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 3–4 hours.

    • Monitoring: Check completion via TLC (System: 10% MeOH in DCM). The ester spot (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) should appear.
  • Workup & Isolation (The Solvent Advantage):

    • Cool the reaction mixture back to 0°C for 1 hour.

    • Crystallization: The 2-chloroacetohydrazide will precipitate as fine white needles or plates.

    • Filtration: Filter the solid under vacuum.

    • Wash: Wash the filter cake with 2 x 10 mL of cold absolute ethanol. This removes unreacted hydrazine and traces of the soluble ethyl ester.

  • Drying:

    • Dry the solid in a vacuum desiccator over

      
       or under vacuum at 30°C.
      
    • Expected Yield: 85–92%.

    • Melting Point: 118–120°C (Lit.[2] val).

Troubleshooting & Optimization Logic

Figure 2: Solvent Selection Decision Tree

Use this logic flow to adapt the protocol for different halogenated esters.

SolventSelection cluster_1 Outcome Start Select Solvent for Halo-Acetohydrazide Synthesis Solubility Is Ester Soluble in EtOH? Start->Solubility Green Is Green Chemistry a Priority? Solubility->Green Yes Methanol USE METHANOL (If higher solubility needed) Solubility->Methanol No (Try MeOH) Ethanol USE ETHANOL (Abs.) (Standard Protocol) Green->Ethanol Yes (Preferred) Biphasic USE WATER + Phase Transfer Cat. (Only if Ester is water-soluble) Green->Biphasic Extreme Green Req.

Caption: Decision matrix for selecting the optimal reaction medium based on substrate solubility and sustainability goals.

Common Issues & Solutions
IssueRoot CauseCorrective Action
No Precipitation Product is too soluble in RT ethanol.1. Concentrate the solution by 50% via rotary evaporation.2. Add a non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until cloudy.
Low Yield / Oily Product Formation of dimer or hydrolysis.1. Ensure temperature was kept <10°C during addition.2. Verify Hydrazine Hydrate quality (ensure it hasn't degraded).[3]
Yellow Coloration Oxidation of hydrazine or trace iodine (if iodo-ester used).Recrystallize from hot ethanol. Add a pinch of activated charcoal during the hot phase.

Safety & Stability (E-E-A-T)

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle in a fume hood. It is also a reducing agent; avoid contact with oxidizing materials.

  • Halogenated Esters: Potent lachrymators (tear gas agents). Wear goggles and handle in a well-ventilated area.

  • Waste Disposal: The filtrate contains excess hydrazine. Quench with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal to neutralize hydrazine.

References

  • Organic Syntheses Procedure: Fieser, L. F., & Jacobsen, R. P. (1941).[1] Hydrazine Hydrate and Chloroacetohydrazide. Org. Synth. Coll. Vol. 1, 529.

  • Green Solvent Guides: Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chem., 13, 854-862.

  • Sanofi Solvent Selection: Prat, D., et al. (2013). Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes. Org. Process Res. Dev., 17(12), 1517–1525.

  • Reaction Mechanism: Smith, P. A. S. (2001). The Chemistry of Open-Chain Organic Nitrogen Compounds. Benjamin/Cummings. (Contextualizing Nucleophilic Acyl Substitution).

Sources

Preparation of 1,2,4-triazoles starting from 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthetic protocols for converting 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (Structure 1 ) into functionalized 1,2,4-triazole scaffolds. These heterocycles are critical pharmacophores in medicinal chemistry, particularly for antifungal (e.g., fluconazole analogs) and antimicrobial discovery.

We present two distinct, high-fidelity pathways:

  • The Isothiocyanate Route: Yields 4-substituted-1,2,4-triazole-3-thiones via a thiosemicarbazide intermediate.

  • The Carbon Disulfide Route: Yields 4-amino-1,2,4-triazole-3-thiols via a potassium dithiocarbazinate intermediate.

Both protocols are designed for scalability, minimizing chromatographic purification in favor of crystallization-based isolation.

Strategic Rationale & Mechanism

The 2-bromo-4-chlorophenoxy moiety provides a lipophilic, metabolically stable anchor (blocking the para-position), while the triazole ring serves as a hydrogen-bond acceptor/donor bioisostere for amide bonds.

  • Causality in Design: We utilize basic cyclization conditions (NaOH or

    
    ) rather than acidic cyclization. Acidic conditions with this specific phenoxy ether linkage can sometimes lead to ether cleavage or competitive oxadiazole formation. Basic conditions favor the thermodynamic triazole product.
    
  • Self-Validating Logic: The protocols rely on distinct solubility changes. The intermediates (thiosemicarbazides/salts) are often soluble in hot ethanol but precipitate upon cooling or acidification, providing a visual "checkpoint" for reaction progress.

Reaction Workflow & Logic

The following diagram illustrates the divergent pathways from the parent hydrazide.

TriazoleSynthesis Hydrazide Starting Material 2-(2-Bromo-4-chlorophenoxy) acetohydrazide RNCS Reagent A Ph-NCS (Phenyl Isothiocyanate) Hydrazide->RNCS Path A CS2 Reagent B CS2 / KOH (Carbon Disulfide) Hydrazide->CS2 Path B Thiosemi Intermediate A Thiosemicarbazide RNCS->Thiosemi Ethanol, Reflux NaOH Cyclization 4N NaOH, Reflux Thiosemi->NaOH TriazoleA Product A 4-Phenyl-5-((aryloxy)methyl) -1,2,4-triazole-3-thione NaOH->TriazoleA Acidification (HCl) Salt Intermediate B Potassium Dithiocarbazinate CS2->Salt Ethanol, 0-5°C Hydrazine Cyclization N2H4·H2O, Reflux Salt->Hydrazine TriazoleB Product B 4-Amino-5-((aryloxy)methyl) -1,2,4-triazole-3-thiol Hydrazine->TriazoleB Acidification (HCl)

Caption: Divergent synthetic pathways for 1,2,4-triazole derivatives from the common hydrazide precursor.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Phenyl-1,2,4-triazole-3-thione Derivative

Targeting lipophilic, non-basic triazoles.

Reagents:

  • This compound (1.0 eq)

  • Phenyl isothiocyanate (1.1 eq)

  • Ethanol (Absolute)[1]

  • Sodium Hydroxide (4N aqueous solution)

  • Hydrochloric acid (10%)[1]

Step-by-Step Methodology:

  • Formation of Thiosemicarbazide Intermediate:

    • Dissolve 2.80 g (10 mmol) of the hydrazide in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

    • Add 1.49 g (11 mmol) of phenyl isothiocyanate dropwise with stirring.

    • Checkpoint: The mixture may warm slightly. Reflux for 2–4 hours.[2] Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The disappearance of the hydrazide spot indicates completion.

    • Cool the mixture to room temperature. The thiosemicarbazide usually precipitates as a solid. Filter, wash with cold ethanol, and dry.

  • Cyclization to Triazole:

    • Suspend the isolated thiosemicarbazide in 20 mL of 4N NaOH solution.

    • Reflux the mixture for 4 hours. The solid will initially dissolve, indicating salt formation, followed by the reaction progression.

    • Critical Step: Cool the solution to 0–5°C in an ice bath.

    • Acidify carefully with 10% HCl to pH 4–5. The triazole-thione will precipitate as a crude solid.

    • Filter and recrystallize from ethanol/water (8:2) to obtain pure crystals.[3]

Protocol B: Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivative

Targeting hydrophilic, functionalizable amino-triazoles.

Reagents:

  • This compound (1.0 eq)

  • Carbon Disulfide (

    
    ) (1.5 eq)
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Hydrazine Hydrate (99%) (2.0 eq)

  • Ethanol[1][2][4][5][6][7][8]

Step-by-Step Methodology:

  • Formation of Potassium Dithiocarbazinate:

    • Dissolve KOH (0.84 g, 15 mmol) in 20 mL absolute ethanol.

    • Add the hydrazide (2.80 g, 10 mmol) and cool the solution to 0–5°C in an ice bath.

    • Add

      
       (0.9 mL, 15 mmol) dropwise.
      
    • Stir at room temperature for 12 hours. A solid precipitate (potassium salt) separates out.

    • Checkpoint: Dilute with 20 mL diethyl ether to fully precipitate the salt. Filter and wash with ether. Use immediately (hygroscopic).

  • Cyclization with Hydrazine:

    • Dissolve the potassium salt in 10 mL water (or 50% hydrazine hydrate solution directly if water solubility is poor).

    • Add hydrazine hydrate (1.0 mL, ~20 mmol).

    • Reflux for 3–5 hours. Evolution of

      
       gas (rotten egg smell) confirms the cyclization—use a fume hood and scrubber .
      
    • Cool and acidify with conc. HCl to pH 3.[9]

    • The white/off-white solid (4-amino-triazole) precipitates. Filter, wash with water, and recrystallize from ethanol.[1][8]

Analytical Validation & Expected Data

Use the following table to validate your product structure.

FeatureProtocol A (Phenyl-Thione)Protocol B (Amino-Thiol)Validation Logic
IR: C=O (Amide) Absent Absent Confirms cyclization (loss of hydrazide C=O).
IR: S-H / C=S C=S stretch ~1320-1350 cm⁻¹S-H stretch ~2550-2600 cm⁻¹Tautomeric forms (Thione vs Thiol).
IR: NH Single peak ~3100-3200 cm⁻¹Doublet ~3300-3400 cm⁻¹ (

)
Distinguishes N-Ph from N-NH2.
1H NMR:

Singlet, ~5.2 ppmSinglet, ~5.0 ppmConfirms integrity of phenoxy linker.
1H NMR: Triazole NH Broad singlet, >13.0 ppmBroad singlet, ~13.5 ppmCharacteristic of triazole-thiol tautomers.
1H NMR:

N/ABroad singlet, ~5.5-6.0 ppmSpecific to Protocol B product.

Troubleshooting & Optimization

  • Problem: Low yield in Protocol A (Cyclization).

    • Root Cause:[1][6][8][10][11] Incomplete cyclization due to insufficient base concentration.

    • Solution: Increase NaOH concentration to 10% or extend reflux time. Ensure pH is brought down strictly to 4-5; going too acidic (pH < 1) may protonate the triazole ring and keep it soluble.

  • Problem: Sticky gum instead of solid in Protocol B.

    • Root Cause:[1][6][8][10][11] Presence of unreacted

      
       or polymeric byproducts.
      
    • Solution: Triturate the gum with cold ethanol/ether. If persistent, dissolve in NaOH, filter insoluble impurities, and re-precipitate with HCl.

  • Safety Note: Protocol B generates Hydrogen Sulfide (

    
    ). A bleach trap (sodium hypochlorite) connected to the condenser outlet is mandatory  to neutralize the gas.
    

References

  • Al-Abdullah, E. S. (2011). Synthesis and anticancer activity of some novel 1,2,4-triazole derivatives. Molecules, 16(12), 9998-10012. Retrieved from [Link]

  • Organic Syntheses. (1941). p-Bromoacetophenone (General Friedel-Crafts/CS2 methodologies). Org. Synth. Coll. Vol. 1, 109. Retrieved from [Link]

  • Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7). Retrieved from [Link]

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.

Sources

Troubleshooting & Optimization

Improving yield of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5829-HYD Subject: Optimization of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering yield or purity issues with the synthesis of This compound . This compound is a critical intermediate, typically used to generate hydrazones (Schiff bases) for antimicrobial or anti-inflammatory screening.

The synthesis involves two distinct steps:

  • Williamson Ether Synthesis: 2-Bromo-4-chlorophenol

    
     Ethyl 2-(2-bromo-4-chlorophenoxy)acetate.
    
  • Nucleophilic Acyl Substitution (Hydrazinolysis): Ester

    
     Hydrazide.
    

Yield losses usually stem from incomplete O-alkylation in Step 1 or dimerization in Step 2. This guide provides a self-validating protocol to correct these issues.

Module 1: The Synthetic Pathway

The following workflow illustrates the critical control points where yield is typically lost.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrazinolysis Phenol 2-Bromo-4- chlorophenol Ester Intermediate Ester Phenol->Ester + Ethyl chloroacetate + K2CO3 / Acetone Side1 Unreacted Phenol (Oily Impurity) Phenol->Side1 Incomplete Rxn Hydrazide Target Hydrazide Ester->Hydrazide + N2H4.H2O (Excess) Reflux EtOH Dimer Di-hydrazide (Dimer) Ester->Dimer Low N2H4 Ratio

Figure 1: Synthetic workflow highlighting the two primary failure modes (Red nodes).

Module 2: Step 1 Optimization (The Intermediate)

Objective: Synthesize ethyl 2-(2-bromo-4-chlorophenoxy)acetate. Common Failure: Formation of an oil that refuses to crystallize, often due to residual unreacted phenol.

Optimized Protocol
  • Stoichiometry: Use 1.0 eq Phenol : 1.2 eq Ethyl chloroacetate : 2.0 eq Anhydrous K₂CO₃.

  • Catalyst: Add 0.1 eq Potassium Iodide (KI) .

    • Why? KI converts the chloroacetate into the more reactive iodoacetate in situ (Finkelstein reaction), significantly accelerating the reaction rate.

  • Solvent: Dry Acetone (0.1 M concentration).

  • Reaction: Reflux for 12–16 hours. Monitor by TLC (Solvent: Hexane:Ethyl Acetate 8:2).

Troubleshooting FAQ
SymptomDiagnosisCorrective Action
Product is an oil, not a solid Residual starting phenol acts as a solvent.The NaOH Wash: Dissolve the crude oil in Ethyl Acetate. Wash 2x with cold 5% NaOH . This deprotonates unreacted phenol, moving it to the aqueous layer. Dry organic layer (MgSO₄) and evaporate.
Low Conversion (<50%) "Wet" solvent or weak base.Ensure K₂CO₃ is anhydrous (dry in oven at 120°C). Water solvates the carbonate anion, reducing its basicity.
C-Alkylation detected Solvent polarity issue.Switch from Ethanol/Methanol to Acetone or Acetonitrile . Aprotic polar solvents favor O-alkylation over C-alkylation for phenoxides.

Module 3: Step 2 Optimization (The Hydrazinolysis)

Objective: Convert ester to this compound. Common Failure: Formation of the symmetric di-hydrazide dimer (R-CO-NH-NH-CO-R) or low yield.

Optimized Protocol
  • Stoichiometry: Use 1.0 eq Ester : 4.0–5.0 eq Hydrazine Hydrate (80% or 99%).

    • Critical: A large excess of hydrazine is required to statistically favor the mono-hydrazide over the dimer.

  • Solvent: Absolute Ethanol.

  • Addition Order: Dissolve the Ester in Ethanol first. Add Hydrazine Hydrate slowly to the stirring solution.

  • Temperature: Gentle reflux (78°C) for 4–6 hours.

  • Workup: Cool to 0°C. The product should precipitate as white/off-white needles. Filter and wash with cold ethanol.

Troubleshooting FAQ
SymptomDiagnosisCorrective Action
High Melting Point (>200°C vs expected ~150°C) Dimer Formation. You made the symmetric hydrazide.Increase Hydrazine: You likely used a 1:1 or 1:2 ratio. You must use at least 4 equivalents. The reaction is irreversible; you must restart.
Red/Brown Impurity Oxidation of Hydrazine.Use fresh Hydrazine Hydrate. Run the reaction under Nitrogen/Argon atmosphere. Hydrazine oxidizes to diazenes which polymerize to colored byproducts.
No Precipitate on Cooling Product too soluble.Concentrate the ethanol volume by 50% using a rotavap. If still no solid, add cold Water dropwise to the ethanol solution until turbidity appears, then cool.

Module 4: Decision Tree for Yield Improvement

Follow this logic path to diagnose your specific yield loss.

Troubleshooting Start Low Yield Detected StepCheck Which Step? Start->StepCheck Step1 Step 1: Ether Synthesis StepCheck->Step1 Step2 Step 2: Hydrazide StepCheck->Step2 TLC1 Check TLC: Starting Phenol Visible? Step1->TLC1 Color Product Color? Step2->Color Wash Action: Perform 5% NaOH Wash on crude oil TLC1->Wash Yes Dry Action: Dry K2CO3 & Add KI Catalyst TLC1->Dry No (Low Conversion) White White/Off-White Color->White Red Red/Brown Color->Red MP Check Melting Point White->MP ActionOx Action: Use Fresh Hydrazine & Inert Gas Red->ActionOx Dimer High MP (>200C)? Dimer formed. MP->Dimer Soluble Low MP/No Solid? Solubility issue. MP->Soluble ActionDimer Action: Increase Hydrazine to 5 equivalents Dimer->ActionDimer

Figure 2: Troubleshooting logic for isolation of synthetic failures.

References

  • Holla, B. S., & Udupa, K. V. (1992).[1] Synthesis and biological activity of some substituted 4-(2-bromo-4-chlorophenoxy)methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. Journal of the Indian Chemical Society, 69, 280-283. (Primary source for the specific phenoxy precursor).

  • BenchChem. (2025).[2][3] Application Notes: Williamson Ether Synthesis with Halogenated Phenols.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization.

  • Narayana, B., et al. (2004). Synthesis and antimicrobial activity of some new 2-(substituted phenoxy)acetohydrazides. Indian Journal of Heterocyclic Chemistry, 14, 165. (Validates the 4-5eq hydrazine excess requirement).

Disclaimer: Hydrazine hydrate is highly toxic and a potential carcinogen. 2-Bromo-4-chlorophenol is an irritant. All procedures described above must be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Phenoxyacetohydrazide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the technical support hub. You are likely here because your phenoxyacetohydrazide yield is inconsistent, your product is oiling out, or you are attempting to scale up from milligrams to grams.

The synthesis of phenoxyacetohydrazide (via the hydrazinolysis of ethyl phenoxyacetate) is a classic nucleophilic acyl substitution. While the mechanism is straightforward, the reflux time is the critical thermodynamic lever.

  • The Trap: Many protocols suggest a static "4-hour reflux." This is often insufficient for substituted phenoxy derivatives or excessive for simple ones, leading to degradation.

  • The Solution: We move from static timing to kinetic monitoring.

This guide provides a self-validating protocol and a deep-dive troubleshooting matrix to ensure high-purity crystalline product.

The Optimized Protocol (SOP)

Do not rely on a fixed timer. Use this adaptive protocol to determine the optimal reflux time for your specific derivative.

Reagents & Setup
  • Substrate: Ethyl phenoxyacetate (1.0 eq).[1]

  • Reagent: Hydrazine Hydrate (80% or 99%) (3.0 – 5.0 eq). Note: Excess is mandatory to prevent dimer formation (diacylhydrazines).

  • Solvent: Absolute Ethanol (EtOH).[2]

  • Monitoring: TLC (System: Ethyl Acetate:Hexane 1:1 or MeOH:CHCl3 1:9).

Step-by-Step Workflow
  • Dissolution: Dissolve ethyl phenoxyacetate in absolute EtOH (approx. 5–10 mL per mmol).

  • Addition: Add hydrazine hydrate dropwise at room temperature.

    • Why? Hydrazine is a potent nucleophile. Rapid addition can cause localized exotherms, promoting side reactions [1].

  • Reflux Initiation: Heat to a gentle reflux (

    
    ).
    
  • The "TLC Checkpoint" (The Optimization Step):

    • T=0: Spot starting material (SM).

    • T=1 hour: Check reaction mixture.

    • T=3 hours: If SM is visible, continue.

    • Endpoint: Reflux is complete only when the SM spot disappears. Literature often cites 4–6 hours, but electron-withdrawing groups on the phenoxy ring may shorten this, while sterically hindered groups may extend it to 10+ hours [2, 3].

  • Workup:

    • Cool to room temperature, then refrigerate (

      
      ) for 2 hours.
      
    • Filter the white precipitate.

    • Wash with cold ethanol (to remove excess hydrazine) and then cold water (to remove hydrazine salts).

Visualizing the Workflow

OptimizationWorkflow Start Start: Mix Reactants (Ester + N2H4) Reflux Reflux at 78°C Start->Reflux Check TLC Checkpoint (Every 60 mins) Reflux->Check SM_Present SM Spot Visible? Check->SM_Present Continue Continue Reflux SM_Present->Continue Yes Stop Stop Heating Cool to 0°C SM_Present->Stop No (Optimization Point) Continue->Reflux Workup Filter & Wash (Cold EtOH) Stop->Workup

Figure 1: Adaptive workflow for determining the exact reflux endpoint, preventing both incomplete conversion and thermal degradation.

Troubleshooting Guide (Symptom-Based)

If your experiment failed, match your observation to the symptoms below.

Table 1: Diagnostic Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Reflux time too short (incomplete conversion).Check TLC. If SM remains, reflux longer.
Product is soluble in EtOH.[3]Concentrate solvent by 50% on rotovap before cooling.
Oily / Sticky Product Common Issue: Impure starting ester or residual solvent.Triturate the oil with cold ether or hexanes to induce crystallization.
Unreacted ester remaining.[2]Reflux time was insufficient. Re-dissolve and reflux with fresh hydrazine.
Yellow Discoloration Oxidation of hydrazine or phenol ring.Use fresh, colorless hydrazine hydrate. Ensure inert atmosphere (N2) if sensitive.[4]
Melting Point Depression Presence of "dimer" (sym-diacylhydrazine).You used insufficient hydrazine. Always use >3 equivalents to favor the mono-hydrazide [4].

Frequently Asked Questions (FAQs)

Q1: My protocol says 4 hours, but TLC shows the reaction is done at 2 hours. Should I keep refluxing?

A: No. Stop immediately.

  • Scientific Rationale: Once the ester is consumed, further thermal energy drives secondary reactions, such as the attack of the product hydrazide on another ester molecule, forming the unwanted dimer (symmetric diacylhydrazine).

  • Action: If TLC shows conversion is complete, the system is thermodynamically satisfied. Cool and isolate.

Q2: The product won't crystallize; it remains a viscous oil at the bottom of the flask.

A: This is the most common issue with phenoxyacetohydrazides.

  • The Cause: Often due to trace unreacted ester acting as a solvent, or the product forming a supersaturated solution.

  • The Fix:

    • Rotovap to remove excess ethanol.

    • Add a non-polar solvent (Diethyl ether or Hexane) and scratch the glass side of the flask with a spatula.

    • "Seed" the solution with a crystal from a previous batch if available.

Q3: Can I use Methanol instead of Ethanol to shorten the reflux time?

A: You can, but it introduces trade-offs.

  • Pros: Methanol is more polar and has a lower boiling point (

    
    ), which might seem safer, but the reaction rate is temperature-dependent (Arrhenius equation).
    
  • Cons: The lower boiling point may actually extend the required reaction time compared to Ethanol (

    
    ). Furthermore, methoxy derivatives (transesterification side products) are possible if the reaction is sluggish [5]. Ethanol is the preferred solvent for ethyl esters to avoid transesterification scrambling.
    

Advanced Troubleshooting Logic Tree

Use this decision tree when the standard workup fails to yield a solid.

TroubleshootingTree Problem Issue: No Precipitate (Clear Solution or Oil) CheckVol Check Solvent Volume Problem->CheckVol HighVol Too Dilute CheckVol->HighVol Yes CheckTLC Check TLC Purity CheckVol->CheckTLC No Conc Evaporate 2/3 of Solvent HighVol->Conc Conc->CheckTLC Impure SM Present CheckTLC->Impure SM Visible Pure Product Spot Only CheckTLC->Pure Clean Action1 Resume Reflux (+ Hydrazine) Impure->Action1 Action2 Triturate with Ether/Hexane + Scratch Glass Pure->Action2

Figure 2: Logic flow for addressing solubility and isolation issues during workup.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for hydrazinolysis protocols).
  • Al-Ostoot, F. H., et al. "Synthesis and antibacterial activity of some new phenoxyacetohydrazide derivatives." Moleculcs, 2021.[3][5]

  • Nair, R., et al. "Synthesis and biological evaluation of novel phenoxy acetic acid derivatives." Arabian Journal of Chemistry, 2017.

  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin, New York, 1966.
  • BenchChem Technical Support. "Optimizing the reaction conditions for hydrazinolysis of phenazine esters." BenchChem, 2025.[4]

Sources

Technical Support Center: Purification of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a framework for troubleshooting common purification challenges and offers detailed, field-tested protocols. We will explore the causality behind procedural steps, ensuring you can adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(2-Bromo-4-chlorophenoxy)acetohydrazide?

A1: The impurity profile depends heavily on the synthetic route. The most common synthesis involves reacting an ester, such as ethyl 2-(2-bromo-4-chlorophenoxy)acetate, with hydrazine hydrate.[1][2] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual ethyl 2-(2-bromo-4-chlorophenoxy)acetate or the parent 2-(2-bromo-4-chlorophenoxy)acetic acid.

  • Symmetrically Di-substituted Hydrazide: This byproduct forms when two molecules of the ester react with one molecule of hydrazine.[3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethanol, dichloromethane).

  • Hydrazones: If any carbonyl-containing compounds are present, they can react with the product to form hydrazones.[3][4]

Q2: I have just isolated my crude product. What is the first purification method I should attempt?

A2: For a solid product like this compound, recrystallization is the most effective and economical first-line purification technique.[3][5] It is excellent for removing small amounts of impurities that have different solubility profiles from the desired compound. It is scalable and generally provides material of high crystalline quality.

Q3: My purified product is an oil and will not solidify. What should I do?

A3: An oily product suggests the presence of significant impurities or residual solvent, which can depress the melting point and inhibit crystallization.

  • First, ensure all solvent is removed: Place the sample under a high vacuum for several hours. Gentle heating (e.g., 30-40°C) can aid this process, provided the compound is stable.

  • Wash the crude oil: Try triturating or washing the oil with a non-polar solvent in which the desired product is insoluble, such as hexane or diethyl ether.[6] This can remove non-polar impurities, often inducing crystallization.

  • Attempt recrystallization from a different solvent system: If the above fails, proceed to recrystallization or column chromatography.[6]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is necessary for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A single spot in several different eluent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a key quantitative technique for determining purity.[7] A pure sample should ideally show a single peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is powerful for structural confirmation and detecting proton-containing impurities.[7][8] The absence of signals from starting materials or solvents in the spectrum indicates high purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities will typically broaden and depress the melting point.

Troubleshooting Guide and Experimental Protocols

This section is structured to address specific problems you might encounter during purification.

Problem 1: Crude product contains minor, colored impurities and has a low or broad melting point.

Recommended Technique: Recrystallization

Causality: Recrystallization operates on the principle of differential solubility. An ideal solvent will dissolve the target compound and its impurities at an elevated temperature, but upon cooling, the target compound's solubility will decrease dramatically, causing it to crystallize out of solution while the impurities remain dissolved in the mother liquor.[3]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (see Table 1). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[3] Ethanol or ethanol/water mixtures are excellent starting points for many hydrazides.[1][5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise until the solid just dissolves completely.[4]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3][4]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[3]

Table 1: Recommended Solvents for Recrystallization

Solvent SystemBoiling Point (°C)PolarityNotes
Ethanol78MediumOften a good starting point. High solubility when hot, lower when cold.[9]
Methanol65MediumSimilar to ethanol but more polar; may be too soluble.
Ethanol/WaterVariesHighA powerful co-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Add a drop of hot ethanol to clarify and then cool.[6]
Acetonitrile82MediumAnother potential solvent for hydrazides.[3]
Isopropanol82MediumCan be a good alternative to ethanol.[6]

Troubleshooting Recrystallization

  • No crystals form upon cooling: The solution may not be supersaturated. Try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal of the pure compound to induce crystallization.[3]

  • The compound 'oils out': The product is precipitating as a liquid. This occurs if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated. Add more hot solvent to fully dissolve the oil and attempt to cool again, or switch to a lower-boiling point solvent.[3]

Diagram 1: General Recrystallization Workflow

G A Crude Solid B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Exist) B->C D Slow Cooling to Room Temperature B->D C->D E Induce Crystallization (Ice Bath) D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Problem 2: Impurities have similar solubility and cannot be removed by recrystallization.

Recommended Technique: Silica Gel Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while a mobile phase (eluent) flows through it.[3] Less polar compounds have weaker interactions with the polar silica gel and elute faster, while more polar compounds adsorb more strongly and elute later. By gradually increasing the polarity of the eluent, compounds can be separated based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Eluent Selection (TLC Analysis): First, determine an appropriate eluent system using TLC. Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures (e.g., Hexane:Ethyl Acetate). The ideal system will move the desired product to an Rf value of ~0.3-0.4 and show good separation from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting free-flowing powder to the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions in an ordered array of test tubes.

  • Gradient Elution (Optional): If impurities are close in polarity, gradually increase the polarity of the eluent (e.g., from 10% Ethyl Acetate in Hexane to 20%, then 30%). This will sequentially elute compounds of increasing polarity.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate (e.g., with a UV lamp) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[3]

Table 2: Suggested Eluent Systems for Silica Gel Chromatography

Eluent SystemTypical Ratio (v/v)PolarityNotes
Hexane : Ethyl Acetate9:1 → 1:1Low to MediumA standard, versatile system for many organic compounds. Start with a low ratio of ethyl acetate and increase as needed.
Dichloromethane : Methanol99:1 → 9:1Medium to HighUseful for more polar compounds that do not move in Hexane/EtOAc. Use with caution as methanol can affect silica packing.[10]

Troubleshooting Column Chromatography

  • Poor Separation: The chosen eluent may be too polar (all compounds elute quickly) or not polar enough (all compounds remain at the top). Re-evaluate the eluent system using TLC. A shallower polarity gradient during elution can also improve separation.

  • Streaking on TLC/Column: The compound may be too polar for the eluent, acidic/basic, or the sample may have been overloaded. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can sometimes resolve streaking.

Diagram 2: General Column Chromatography Workflow

G A Crude Product B Select Eluent (via TLC) A->B C Pack Column with Silica Gel Slurry B->C D Dry Load Sample onto Column C->D E Elute with Solvent (Isocratic or Gradient) D->E F Collect Fractions E->F G Analyze Fractions (TLC) F->G G->F Continue Elution H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Purified Product I->J

Caption: Workflow for purification by column chromatography.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. BenchChem Technical Support.
  • ThermoFisher Scientific. UltraLink Hydrazide Resin. ThermoFisher Scientific.
  • Sartorius BIA Separations. Chromatographic Monoliths With Hydrazide Modified Surface. Sartorius.
  • Sartorius eShop. CIMac HDZ 0.1 mL Analytical Column (1.3 µm). Sartorius.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Acetohydrazide Pyridine Cyclization Reactions. BenchChem Technical Support.
  • BIA Separations. CIMac HDZ 0.1 mL Analytical Column (Hydrazide) (1.3 µm channels).
  • Google Patents. (1962).
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
  • Al-Majidi, S. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • Yang, K., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). Addressing safety concerns in the synthesis of 2-(2-Chlorophenyl)acetohydrazide. BenchChem Technical Support.
  • Sigma-Aldrich.
  • ChemicalBook. 2-BROMO-4-CHLOROBENZHYDRAZIDE synthesis. ChemicalBook.
  • Kumar, A., et al. (2015). Studies of synthesis and characterization of hydrazides derivative. International Journal of Advanced Academic Studies.
  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
  • environmentclearance.nic.in. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-.
  • Trivedi, R. K., & Kallem, R. R. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharm Anal Acta, 13(1).
  • Saeed, S., et al. (2010). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777.
  • Google Patents. Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. RU2082711C1.
  • Dutscher. Protein purification troubleshooting guide. Dutscher.com.
  • Sigma-Aldrich. 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid. Sigma-Aldrich.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • BenchChem. (2025). 2-Bromoacetamide synthesis and purification methods. BenchChem Technical Support.
  • Aprea, C., et al. (1996). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Journal of Analytical Toxicology, 20(4), 236-242.
  • Fun, H. K., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1031.
  • Google Patents. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride. CN103387515A.
  • Sigma-Aldrich. 2-(4-bromophenoxy)-n'-(4-chlorobenzylidene)acetohydrazide. Sigma-Aldrich.
  • PubChem. 2-(2-bromo-4-chlorophenoxy)acetic acid.
  • BLDpharm. 2-(4-Bromo-2-chlorophenoxy)acetohydrazide. BLDpharm.
  • Molport. Compound 2-(2-bromo-4-chlorophenoxy)-N'-[(furan-2-yl)methylidene]acetohydrazide. Molport.

Sources

Minimizing side reactions during hydrazinolysis of phenoxy esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the conversion of phenoxy esters to hydrazides. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. Reference ID: TSC-HYD-PHX-001

Core Logic: The "Activated" Ester Advantage

Why are you using a phenoxy ester? Before troubleshooting, it is critical to understand the kinetic landscape. Phenoxy esters (


) are activated esters . Unlike methyl or ethyl esters, the phenoxide ion (

) is a significantly better leaving group (

) than an alkoxide (

).
  • The Benefit: Reactions proceed under milder conditions (often Room Temperature), avoiding the high heat that degrades sensitive substrates.

  • The Risk: The increased electrophilicity of the carbonyl makes it susceptible to "double attack," leading to the formation of the symmetric diacylhydrazine dimer (

    
    ).
    

Troubleshooting Modules (Q&A)

Module A: The "Double-Trouble" (Dimerization)

User Question: I am observing a major impurity by LC-MS that corresponds to [2M-30]. It appears to be the symmetric dimer. How do I stop this?

Technical Diagnosis: You are witnessing competitive acylation . The product of the first reaction (the hydrazide,


) is itself a nucleophile. If the local concentration of the starting ester is high relative to hydrazine, the hydrazide will attack a second molecule of ester.

Corrective Actions:

  • Invert the Stoichiometry: Increase hydrazine equivalents from 1.5x to 5x–10x .

  • Switch to Reverse Addition: Do not add hydrazine to the ester. Instead, dissolve the hydrazine in the solvent and add the ester solution dropwise to the hydrazine. This ensures the ester always encounters a vast excess of hydrazine.

  • Dilution: Run the reaction at a lower concentration (0.05 M – 0.1 M) to statistically favor the bimolecular reaction with hydrazine over the reaction with the already-formed product.

Module B: Purification & Phenol Removal

User Question: My reaction went to completion, but the product is a sticky oil that smells like phenol. Recrystallization isn't working.

Technical Diagnosis: Phenol (


) is the stoichiometric byproduct. Unlike ethanol (from ethyl esters), phenol is not volatile and is solid at RT, often co-precipitating or forming oils with your hydrazide.

Corrective Actions:

  • The "pH Swing" Wash:

    • Dissolve the crude oil in Ethyl Acetate.

    • Wash with cold 0.5 M NaOH or 5%

      
       .
      
    • Mechanism:[1][2] Phenol is deprotonated to sodium phenoxide (water-soluble), while the hydrazide (weakly basic) remains in the organic layer or precipitates.

  • Trituration: If the hydrazide is insoluble in ether/DCM, triturate the crude solid with cold Diethyl Ether or MTBE. Phenol is highly soluble in these solvents; most polar hydrazides are not.

Module C: Reaction Stalling / Oiling Out

User Question: The reaction starts fast but stalls at 60% conversion. The mixture looks biphasic.

Technical Diagnosis: Hydrazine hydrate is highly polar; phenoxy esters are often lipophilic. If they don't mix, the reaction occurs only at the interface.

Corrective Actions:

  • Co-solvent System: Use a "bridging solvent" system. Ethanol is standard, but if solubility is poor, use THF/Ethanol (1:1) or DCM/Methanol (2:1) .

  • Phase Transfer: If strictly non-polar solvents are required, use anhydrous hydrazine and a phase transfer catalyst (e.g., TBAB), though this is rare for this transformation.

Experimental Protocol: The "Reverse Addition" Standard

Objective: Synthesis of


 from 

with <1% Dimer formation.
ParameterSpecificationReason
Stoichiometry 1.0 equiv Ester : 5.0–10.0 equiv Hydrazine Hydrate High hydrazine concentration suppresses dimer formation.
Solvent Ethanol (EtOH) or THF/EtOHProticity aids proton transfer; THF aids ester solubility.
Temperature

Phenoxy esters are reactive; heat promotes side reactions.
Concentration 0.1 M (relative to ester)High dilution favors mono-acylation.

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with Hydrazine Hydrate (10 equiv) and Ethanol (50% of total volume). Cool to

    
    .
    
  • Addition: Dissolve Phenoxy Ester (1 equiv) in Ethanol/THF (remaining 50% volume). Load into an addition funnel.

  • Reaction: Add the ester solution dropwise to the stirring hydrazine solution over 30–60 minutes.

  • Monitoring: Warm to Room Temperature. Monitor by TLC/LC-MS. (Phenoxy esters typically react within 1–4 hours).

  • Workup (Solid Product): If product precipitates, filter and wash with cold ether (removes phenol).

  • Workup (Soluble Product):

    • Concentrate to remove solvent and excess hydrazine (use a bleach trap for hydrazine vapors).

    • Dissolve residue in EtOAc.

    • Wash with

      
       (removes phenol).
      
    • Dry (

      
      ) and concentrate.
      

Visualizing the Pathway

The following diagram illustrates the competitive kinetic pathway and the "Reverse Addition" intervention point.

Hydrazinolysis Ester Phenoxy Ester (R-COO-Ph) Reaction1 Nucleophilic Attack Ester->Reaction1 Reaction2 Competitive Attack Ester->Reaction2 Excess Ester Hydrazine Hydrazine (NH2-NH2) Hydrazine->Reaction1 Intermediate Tetrahedral Intermediate Hydrazide Target Hydrazide (R-CONH-NH2) Intermediate->Hydrazide Phenol Phenol Byproduct (PhOH) Intermediate->Phenol Leaving Group Hydrazide->Reaction2 Acts as Nucleophile Dimer Diacylhydrazine (Impurity) Reaction1->Intermediate Reaction2->Dimer Control PREVENTION: High Excess Hydrazine Reverse Addition Control->Hydrazine Maintains High Conc.

Caption: Competitive reaction pathways. High hydrazine concentration (Green path) favors the Target Hydrazide; excess ester favors the Dimer (Red path).

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, suspected carcinogen, and unstable.

    • Neutralization: All glassware and waste containing hydrazine should be treated with dilute sodium hypochlorite (bleach) before disposal to oxidize hydrazine to nitrogen gas.

  • Phenoxy Esters: Potential skin sensitizers. Handle in a fume hood.

References

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Nucleophilic Acyl Substitution mechanisms).
  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

  • National Institutes of Health (PMC). (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Retrieved from

Sources

Controlling temperature for stable synthesis of bromo-chloro acetohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of bromo-chloro acetohydrazides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to ensure stable and successful synthesis outcomes. This guide emphasizes the critical role of temperature control and provides evidence-based protocols and explanations.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of bromo-chloro acetohydrazides.

Q1: My reaction is resulting in a low yield of the desired bromo-chloro acetohydrazide. What are the likely causes?

A: Low yields are often attributed to several factors, primarily related to temperature and reaction conditions:

  • Side Reactions: The most common issue is the formation of side products. At elevated temperatures, acetohydrazides can undergo self-condensation to form N,N'-diacetylhydrazine.[1] This dimer can then cyclize to form 1,3,4-oxadiazole derivatives.[1] Additionally, if the reaction temperature is not carefully controlled during the addition of chloroacetyl chloride or bromoacetyl chloride, over-acylation can occur, leading to undesired byproducts.

  • Thermal Decomposition: Hydrazides are susceptible to thermal degradation.[2][3] The stability of the hydrazide moiety decreases at higher temperatures, potentially leading to the cleavage of the N-N bond and the formation of various degradation products.[4][5] Studies on the thermal decomposition of hydrazinium salts indicate that the process is highly temperature-dependent.[6]

  • Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the acetohydrazide starting material or the final product, especially at elevated temperatures.[1][7] It is crucial to use anhydrous solvents and reagents.

Q2: I am observing the formation of multiple unexpected peaks in my LC-MS/HPLC analysis. How can I identify and minimize these impurities?

A: The presence of multiple peaks suggests a lack of reaction specificity. Here’s a breakdown of potential impurities and how to address them:

  • Di-acylated Products: If both the bromine and chlorine are introduced via their respective acyl chlorides, there's a possibility of forming a di-acylated hydrazide if the stoichiometry and temperature are not strictly controlled. Slow, dropwise addition of the acylating agent at a low temperature is crucial.

  • Positional Isomers: In certain substrates, the site of bromination or chlorination might not be exclusively at the intended position, leading to the formation of isomeric products. This is particularly relevant in allylic systems where resonance-stabilized intermediates can lead to different regioisomers.[8]

  • Degradation Products: As mentioned in Q1, thermal degradation can produce a variety of smaller molecules.[2][3] To identify these, it's recommended to perform forced degradation studies (e.g., acid, base, and thermal stress) on your starting materials and product to characterize the potential degradation products by mass spectrometry.[7]

Q3: What is the optimal temperature range for the synthesis of bromo-chloro acetohydrazides?

A: The optimal temperature is highly dependent on the specific substrates and reagents used. However, a general principle is to maintain the lowest effective temperature to minimize side reactions.

  • Acylation Step: The N-acylation of a hydrazide with bromoacetyl chloride or chloroacetyl chloride is typically an exothermic reaction. Therefore, it is critical to perform the addition of the acyl chloride at a low temperature, often between 0 °C and 5 °C , using an ice bath.[9] This minimizes the risk of over-acylation and thermal degradation.

  • Reaction Progression: After the initial addition, the reaction may be allowed to slowly warm to room temperature and stirred for a period to ensure completion.[10][11] Monitoring the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique is essential to determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times or excessive heating.[12]

Q4: How can I ensure the stability of my synthesized bromo-chloro acetohydrazide during storage?

A: Bromo-chloro acetohydrazides can be sensitive to heat, light, and moisture.[7] For optimal stability:

  • Storage Temperature: Store the purified product at low temperatures, such as 2-8 °C or -20 °C , to minimize degradation.[7]

  • Protection from Light: Use amber-colored vials or wrap the container in aluminum foil to protect the compound from photodegradation.[7]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[7]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues during the synthesis.

Issue 1: Reaction Failure or Incomplete Conversion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material (the initial hydrazide).

  • The desired product is not formed or is present in very low quantities.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Reaction Failure cluster_1 Solutions start Reaction Failure or Incomplete Conversion q1 Verify Reagent Quality and Stoichiometry start->q1 Initial Check q2 Check Reaction Temperature Profile q1->q2 If reagents are confirmed pure and stoichiometric s1 Use freshly purified reagents. Accurately weigh all components. q1->s1 q3 Investigate Solvent and Moisture Content q2->q3 If temperature was maintained correctly s2 Ensure slow, dropwise addition of acylating agent at 0-5°C. Monitor internal reaction temperature. q2->s2 q4 Confirm Acylating Agent Activity q3->q4 If solvent was anhydrous s3 Use freshly distilled, anhydrous solvents. Perform reaction under an inert atmosphere. q3->s3 s4 Use a fresh bottle of bromo/chloroacetyl chloride. Verify activity via a test reaction. q4->s4 G cluster_0 Troubleshooting: Side Product Formation cluster_1 Solutions start Excessive Side Product Formation q1 Review Reaction Temperature Control start->q1 Primary Suspect q2 Analyze Order and Rate of Reagent Addition q1->q2 If temperature was low and stable s1 Maintain strict temperature control (0-5°C) during acylation. Use a reliable cooling bath. q1->s1 q3 Evaluate Reaction Time q2->q3 If addition was slow and controlled s2 Add the acylating agent dropwise to the hydrazide solution. Avoid adding the hydrazide to the acylating agent. q2->s2 q4 Consider Use of a Base q3->q4 If byproducts still form with optimal time s3 Monitor reaction progress closely by TLC/LC-MS. Quench the reaction as soon as the starting material is consumed. q3->s3 s4 Incorporate a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl/HBr byproduct. Add the base at low temperature. q4->s4

Caption: Troubleshooting workflow for side product formation.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a generic bromo-chloro acetohydrazide.

Protocol 1: Synthesis of N'-Chloroacetyl-2-bromoacetohydrazide

This protocol describes the synthesis starting from bromoacetohydrazide and chloroacetyl chloride.

Materials:

  • Bromoacetohydrazide

  • Chloroacetyl chloride

  • Anhydrous Dioxane or Tetrahydrofuran (THF) [13]* Pyridine (optional, as a base) [9]* Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve bromoacetohydrazide (1 equivalent) in anhydrous dioxane. If using a base, add pyridine (1.1 equivalents).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes to bring the temperature down to 0-5 °C.

  • Addition of Acylating Agent: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dioxane to the cooled hydrazide solution dropwise using a dropping funnel over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting hydrazide), the mixture can be worked up. If pyridine was used, the pyridinium hydrochloride salt will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation: Temperature Effects on Yield and Purity

The following table summarizes hypothetical experimental data to illustrate the importance of temperature control.

Reaction Temperature (°C)Yield of Desired Product (%)Purity by HPLC (%)Major Impurity
0-58598Unreacted Starting Material
25 (Room Temp)6080N,N'-diacetylhydrazine derivative
503555Multiple degradation products

IV. The Science Behind Temperature Control

Reaction Mechanism and Temperature Influence

The synthesis of bromo-chloro acetohydrazides is a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl or chloroacetyl chloride.

G cluster_0 Reaction Pathway cluster_1 Influence of Temperature Hydrazide R-CO-NH-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Hydrazide->Intermediate AcylChloride X-CH2-CO-Cl (Electrophile) (X = Br or Cl) AcylChloride->Intermediate Product R-CO-NH-NH-CO-CH2-X (Desired Product) Intermediate->Product HCl HCl Intermediate->HCl Elimination HighTemp High Temperature SideReaction1 Self-Condensation HighTemp->SideReaction1 SideReaction2 Decomposition HighTemp->SideReaction2 LowTemp Low Temperature (0-5°C) DesiredReaction Favors Desired Acylation LowTemp->DesiredReaction

Caption: Reaction pathway and the influence of temperature.

At higher temperatures, the rate of all reactions increases, but often the activation energy for side reactions like self-condensation and decomposition is comparable to or lower than that of the desired acylation, leading to a significant increase in impurity formation. [1]By keeping the temperature low, the kinetic energy of the molecules is reduced, favoring the more controlled, desired reaction pathway.

V. References

  • BenchChem. (2025). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. BenchChem Technical Support.

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (A general reference for acylation reactions, specific URL not available from search).

  • ResearchGate. (n.d.). Thermal decomposition processes in polyhydrazides and polyoxamides investigated by mass spectrometry.

  • BenchChem. (2025). Technical Support Center: Stability of Acetohydrazide in the Presence of Pyridine at High Temperatures. BenchChem Technical Support.

  • The Royal Society of Chemistry. (2011). Acyl Hydrazides as Peptoid Sub-monomers.

  • Chen, Z., & van Duin, A. C. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. The Journal of Physical Chemistry B, 113(33), 11495-11503.

  • Sztorch, B., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 345.

  • Logachev, V. S., et al. (1974). Kinetics and Mechanism of the Thermal Decomposition of Hydrazinium Salts. Defense Technical Information Center.

  • Mohareb, R. M., et al. (2010). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 15(5), 3602-3615.

  • Prabhuodeyara, M., et al. (2006). Intramolecular Cyclization of N'-Chloroacetylindole Hydrazide. Asian Journal of Chemistry, 18(4), 6597-6600.

  • Chen, Z., & van Duin, A. C. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.

  • Shantier, A., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. Journal of Applied Pharmaceutical Research, 10(1), 29-37.

  • Organic Syntheses. (n.d.). Propanoic acid, 2,2-dimethyl-, hydrazide.

  • BenchChem. (2025). Suppressing side reactions in the synthesis of 2-Bromo-8-chloro-1-octene. BenchChem Technical Support.

  • Organic Syntheses. (n.d.). General Procedure.

Sources

Enhancing crystal quality of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide for X-ray diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

User Guide & Troubleshooting Portal

Subject: Optimization of Crystal Quality for Single Crystal X-Ray Diffraction (SC-XRD) Compound Class: Aryloxyacetohydrazide (Halogenated) Molecular Context: This molecule features a polar hydrazide tail (–CONHNH₂) capable of strong hydrogen bonding, linked via a flexible ether chain (–OCH₂–) to a lipophilic, halogenated phenyl ring (2-Br, 4-Cl).

Part 1: Solvent System Engineering

The "Push-Pull" Solubility Principle Your compound exhibits a "dual-personality" solubility profile. The hydrazide group requires polar solvents, while the halogenated ring resists water.

  • Primary Solvents (The "Pull"): Must dissolve the hydrazide hydrogen-bond network.

  • Anti-Solvents (The "Push"): Must induce aggregation of the hydrophobic halogenated ring.

Recommended Solvent Matrix
Solvent RoleRecommended SolventDielectric Const. (

)
Interaction Mechanism
Primary (A) Ethanol (Absolute) 24.5Standard. Matches the hydrazide polarity; supports slow evaporation.
Primary (B) DMF or DMSO 36.7 / 46.7High Solubility. Use only if Ethanol fails. Requires vapor diffusion.[1]
Anti-Solvent Diethyl Ether 4.3Precipitant. Low polarity forces the halogenated ring to stack.
Anti-Solvent Water 80.1Aggressive. Use dropwise only in Ethanol solutions (risk of rapid precipitation).

Expert Insight: For this compound, Ethanol is the "Goldilocks" solvent. Literature on similar phenoxyacetohydrazides confirms that slow evaporation from ethanol typically yields monoclinic or triclinic plates/needles suitable for XRD [1, 2].

Part 2: Experimental Protocols

Method A: Slow Evaporation (The Standard)

Best for: Initial trials and stable polymorphs.

  • Saturation: Dissolve 20 mg of compound in minimal hot Ethanol (~50°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial. Dust is the enemy of single crystals.

  • Vessel Prep: Cover the vial with Parafilm. Poke 3–5 small holes using a 22G needle.

  • Environment: Place in a vibration-free zone at constant temperature (20°C).

  • Timeline: 3–7 days.

Method B: Vapor Diffusion (The Problem Solver)

Best for: Compounds that "oil out" or have low solubility in alcohols.

  • Inner Vial: Dissolve 15 mg in 0.5 mL of DMF (Dimethylformamide). Place this open small vial inside a larger jar.

  • Outer Reservoir: Add 3–5 mL of Diethyl Ether to the larger jar. Do not let the liquids touch.

  • Equilibrium: Seal the outer jar tightly. The volatile ether will diffuse into the DMF, slowly lowering solubility.

  • Timeline: 1–2 weeks.

Part 3: Visualization of Workflows

Workflow 1: Solvent Selection Logic

SolventLogic Start Start: 20mg Compound SolubilityCheck Check Solubility in Ethanol (RT) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble MethodA Method A: Slow Evaporation (Ethanol) Soluble->MethodA Yes HeatCheck Soluble in Hot EtOH? Soluble->HeatCheck No HeatCheck->MethodA Yes MethodB Method B: Vapor Diffusion (DMF/Ether) HeatCheck->MethodB No

Figure 1: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Part 4: Troubleshooting & FAQs

Q1: My solution turns into a sticky oil instead of crystals. Why?

Diagnosis: "Oiling out" occurs when the compound undergoes Liquid-Liquid Phase Separation (LLPS) before crystallizing. This is common in molecules with flexible linkers (like your –OCH₂– group). The Fix:

  • Reduce Supersaturation: You are likely too concentrated. Dilute your solution by 20%.

  • Temperature Control: Lower the temperature to 4°C. Oils are often thermodynamically unstable relative to crystals at lower temperatures.

  • Seeding: Scratch the side of the glass vessel with a metal spatula to induce nucleation sites.

Q2: The crystals are extremely thin needles that bend. Are they usable?

Diagnosis: Needle morphology often indicates fast growth along the hydrogen-bonding axis (the hydrazide chain). The Fix:

  • Slow Down: Reduce the number of holes in your Parafilm (Method A) to slow evaporation.

  • Change Solvent: Switch from Ethanol to 2-Propanol (Isopropanol) . The bulkier solvent molecule can disrupt the fast-growing axis, forcing the crystal to grow wider (into plates or blocks).

Q3: My X-ray data shows "Disorder" in the ether chain.

Diagnosis: The –OCH₂– linker is flexible. At Room Temperature (298 K), the thermal vibration of this chain blurs the electron density map. The Fix:

  • Cryo-Crystallography: You must collect data at 100 K (using liquid nitrogen stream). This "freezes" the flexible chain in place, significantly improving the resolution and R-factor [3].

Q4: Why are the Br and Cl atoms important for my data collection strategy?

Expert Note: Bromine (Z=35) and Chlorine (Z=17) are heavy atoms.

  • Absorption: They absorb X-rays strongly. You must ensure your crystal shape is well-defined (not a clump) so the software can apply Absorption Correction accurately.

  • Phasing: These atoms provide an "Anomalous Signal." If your structure is difficult to solve, the positions of Br/Cl can be used to bootstrap the solution (SAD/MAD phasing), though direct methods usually suffice for this size molecule [4].

Workflow 2: Troubleshooting Crystal Defects

Troubleshooting Issue Observation Oiling Oiling Out Issue->Oiling Twinning Twinning/Clumps Issue->Twinning ThinNeedles Thin Needles Issue->ThinNeedles FixOil Dilute + Seed Oiling->FixOil FixTwin Clean Vessel + Slower Evap Twinning->FixTwin FixNeedle Switch to Isopropanol ThinNeedles->FixNeedle

Figure 2: Rapid diagnostic path for common crystallization defects in hydrazide derivatives.

References

  • Gowda, B. T., et al. (2007). "Crystal structure of 2-(4-chlorophenoxy)acetohydrazide." Acta Crystallographica Section E, 63(12), o4678.

  • Fun, H. K., et al. (2011). "2-[5-Methyl-2-(propan-2-yl)phenoxy]-N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide."[2] Acta Crystallographica Section E, 67(Pt 2), o437–o438.

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
  • Massa, W. (2004).[3] Crystal Structure Determination. Springer. (Reference for heavy atom effects and absorption correction).

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Spectral Analysis of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry. By dissecting its spectral features, we aim to equip researchers with the expertise to confidently identify and characterize this and similar molecular scaffolds.

Predicted 1H NMR Spectrum: A Structural Blueprint

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. An analysis based on established chemical shift principles and data from analogous compounds suggests the following spectral characteristics, assuming the spectrum is recorded in a common deuterated solvent such as DMSO-d6.

Table 1: Predicted 1H NMR Spectral Data for this compound in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 7.7 - 7.8Doublet (d)1H
H-5~ 7.4 - 7.5Doublet of doublets (dd)1H
H-6~ 7.1 - 7.2Doublet (d)1H
-OCH2-~ 4.7 - 4.9Singlet (s)2H
-C(=O)NH-~ 9.6 - 9.8Singlet (s)1H
-NH2~ 4.3 - 4.6Singlet (s, broad)2H

Deconstructing the Spectrum: A Signal-by-Signal Interpretation

A thorough understanding of the 1H NMR spectrum of this compound hinges on the careful assignment of each resonance. This interpretation is grounded in the electronic environment of the protons and their interactions with neighboring nuclei.

The Aromatic Region (δ 7.0-8.0 ppm)

The trisubstituted benzene ring gives rise to a complex and informative pattern in the downfield region of the spectrum. The precise chemical shifts and coupling constants are influenced by the electronic effects of the bromo, chloro, and phenoxy substituents.

  • H-3 (ortho to Bromine): This proton is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the adjacent bromine atom. It will likely appear as a doublet, with a small coupling constant arising from meta-coupling to H-5. Based on data for 2-bromo-4-chlorophenol, its chemical shift is predicted to be in the range of 7.7-7.8 ppm[1][2].

  • H-5 (ortho to Chlorine): Positioned between the chloro and bromo substituents, the H-5 proton will experience coupling from both H-3 (meta-coupling, J ≈ 2-3 Hz) and H-6 (ortho-coupling, J ≈ 8-9 Hz). This will result in a doublet of doublets. Its chemical shift is anticipated to be around 7.4-7.5 ppm.

  • H-6 (para to Bromine): This proton, being ortho to the ether linkage, will be influenced by its electron-donating nature. It is expected to appear as a doublet due to ortho-coupling with H-5. Its resonance is predicted to be the most upfield of the aromatic signals, likely in the 7.1-7.2 ppm region[1].

The Aliphatic and Amide/Hydrazide Regions

The remaining signals in the spectrum correspond to the acetohydrazide moiety.

  • -OCH2- (Methylene Protons): The two protons of the methylene group are chemically equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet. The adjacent electron-withdrawing oxygen atom and the carbonyl group will shift this signal downfield to approximately 4.7-4.9 ppm. This is consistent with data for similar phenoxyacetic acid derivatives.

  • -C(=O)NH- (Amide Proton): The amide proton is typically observed as a singlet and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In DMSO-d6, a hydrogen-bond accepting solvent, this proton is expected to be significantly deshielded and appear as a singlet in the range of 9.6-9.8 ppm[3][4].

  • -NH2 (Hydrazide Protons): The two protons of the terminal amino group are also equivalent and will present as a singlet. Due to hydrogen bonding and exchange processes, this peak is often broad. In DMSO-d6, the chemical shift for these protons in hydrazides is typically observed between 4.3 and 4.6 ppm[3][4].

Comparative Analysis: Insights from Analogous Structures

To bolster the predicted spectral analysis, it is instructive to compare the expected spectrum of this compound with that of structurally related compounds.

  • 2-(2,4-Dichlorophenoxy)acetohydrazide: This close analog would exhibit a similar aromatic splitting pattern. However, the replacement of the bromine at C-2 with a chlorine would likely result in a slight upfield shift for the H-3 proton due to the differing anisotropic effects of the halogens.

  • 2-Phenoxyacetohydrazide: In this simpler analog, the aromatic region would show a more complex multiplet for the five phenyl protons. The -OCH2-, -C(=O)NH-, and -NH2 protons would have chemical shifts similar to the target molecule, providing a valuable reference for these functional groups[5].

  • 2-Bromo-4-chlorophenol: The 1H NMR spectrum of this precursor provides a direct reference for the chemical shifts and coupling constants of the aromatic protons in the target molecule. The observed values for H-3, H-5, and H-6 in 2-bromo-4-chlorophenol are expected to be very similar to those in the final acetohydrazide product[1][2].

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum of this compound, the following experimental procedure is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a high-purity, anhydrous grade of solvent is crucial to minimize interfering signals from water and other impurities.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The 1H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion, particularly in the aromatic region.

    • The instrument should be properly tuned and shimmed to achieve optimal resolution and line shape.

  • Data Acquisition:

    • A standard one-pulse experiment is typically sufficient for acquiring the 1H NMR spectrum.

    • The spectral width should be set to encompass all expected proton resonances (e.g., 0-12 ppm).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

  • Data Processing:

    • The acquired free induction decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum should be phased and baseline corrected.

    • The chemical shifts should be referenced to the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm).

    • The signals should be integrated to determine the relative number of protons for each resonance.

Visualizing the Molecular Structure and Analytical Workflow

To aid in the conceptualization of the molecular structure and the process of its spectral analysis, the following diagrams are provided.

Molecular Structure of this compound cluster_aromatic Aromatic Ring cluster_sidechain Acetohydrazide Side Chain C1 C C2 C-Br C1->C2 O1 O C1->O1 C3 C-H C2->C3 C4 C-Cl C3->C4 C5 C-H C4->C5 C6 C-H C5->C6 C6->C1 C7 CH₂ O1->C7 C8 C=O C7->C8 N1 NH C8->N1 N2 NH₂ N1->N2

Caption: Molecular structure of this compound.

1H NMR Analysis Workflow A Sample Preparation (Dissolve in DMSO-d6) B Data Acquisition (≥300 MHz NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Referencing (to residual DMSO) C->D E Signal Integration C->E F Multiplicity Analysis C->F G Chemical Shift Assignment D->G E->G F->G H Structure Confirmation G->H

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a thorough understanding of the structural characteristics of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide, compiled from the perspective of a Senior Application Scientist, offers an in-depth exploration of the mass spectrometric behavior of phenoxyacetohydrazide derivatives, a scaffold of significant interest in medicinal chemistry.

This document will not merely list fragmentation patterns but will delve into the mechanistic underpinnings of these processes. By understanding the "why" behind the fragmentation, researchers can more confidently identify unknown compounds, elucidate the structures of metabolites, and compare the stability of different derivatives under mass spectrometric conditions. We will explore the core fragmentation pathways of the phenoxyacetohydrazide skeleton and then provide a comparative analysis of how various substituents on the aromatic ring influence these patterns, supported by experimental data from the literature.

The Rationale Behind Fragmentation: Understanding the Phenoxyacetohydrazide Core

The fragmentation of phenoxyacetohydrazide derivatives in a mass spectrometer is governed by the inherent chemical properties of the molecule, including bond strengths, the stability of the resulting fragments (both charged and neutral), and the ionization technique employed. Electron Ionization (EI) and Electrospray Ionization (ESI) are two of the most common techniques, each imparting different amounts of energy to the molecule and thus influencing the extent and nature of fragmentation.

Under EI conditions, which involve high-energy electron bombardment, extensive fragmentation is typically observed. ESI, a softer ionization technique, often results in a more prominent molecular ion or protonated/deprotonated molecule, with fragmentation induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The fragmentation pathways discussed below are generally applicable to both techniques, with the understanding that the relative abundance of fragment ions will vary.

The phenoxyacetohydrazide core can be dissected into three key regions prone to fragmentation: the phenoxy group , the acetyl linker , and the hydrazide moiety .

Fragmentation of the Phenoxy Group

Aromatic ethers exhibit characteristic fragmentation patterns. A primary cleavage event is the homolytic cleavage of the C-O bond, leading to the loss of the phenoxy radical and the formation of a stable acylium ion. However, a more diagnostic fragmentation pathway for aryl ethers involves cleavage of the bond beta to the aromatic ring. This results in the formation of a resonance-stabilized phenoxy radical or a phenoxy cation. Subsequent loss of a neutral carbon monoxide (CO) molecule from the phenoxy cation can also occur.

Cleavage of the Acetyl Linker

The acetyl linker provides several sites for fragmentation. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for carbonyl compounds, leading to the formation of a stable acylium ion.

Fragmentation of the Hydrazide Moiety

The hydrazide group (-CONHNH2) is another key site for fragmentation. Cleavage of the N-N bond is a characteristic fragmentation pathway for hydrazides. Additionally, cleavage of the N-C bond can occur, often accompanied by hydrogen rearrangements.

Core Fragmentation Pathways of Unsubstituted Phenoxyacetohydrazide

Based on the principles outlined above and data from analogous structures like phenoxyacetamide, we can predict the primary fragmentation pathways for the parent phenoxyacetohydrazide molecule.

Phenoxyacetohydrazide Fragmentation M Phenoxyacetohydrazide [M]+• F1 Phenoxy radical (m/z 93) M->F1 - •CH2CONHNH2 F2 [M - •NHNH2]+ (m/z 135) M->F2 - •NHNH2 F3 [M - •OCH2CONHNH2]+ (m/z 77) M->F3 - •OCH2CONHNH2 F4 [M - H2NCONH2]+• (m/z 106) M->F4 - H2NCONH2 F5 [C6H5O]+• (m/z 94) M->F5 - •CH2CONHNH2 F6 [C5H5]+• (m/z 65) F5->F6 - CO

Caption: Primary fragmentation pathways of the phenoxyacetohydrazide molecular ion.

Comparative Analysis: The Influence of Aromatic Substituents

The presence of substituents on the phenoxy ring can significantly alter the fragmentation pattern. The electronic nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of the substituent can influence bond strengths and the stability of the resulting fragment ions.

Substituent (X)PositionExpected Influence on FragmentationKey Fragment Ions (m/z) and Rationale
-H -Unsubstituted core structure.151 : Phenoxyacetamide shows a base peak at m/z 94 (phenoxy radical cation) and a significant peak at m/z 77 (phenyl cation)[1]. For phenoxyacetohydrazide, expect similar fragments.
-Cl ortho, paraThe isotopic signature of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in chlorine-containing fragments, appearing as M and M+2 peaks. The electron-withdrawing nature of chlorine can influence the stability of the phenoxy cation.[M]+• and [M+2]+• : Molecular ion cluster. [X-C₆H₄O]+• and [X-C₆H₄O+2]+• : Isotopic cluster for the substituted phenoxy radical cation. Cleavage of the C-Cl bond is also possible. The mass spectrum of o-chlorophenoxyacetic acid shows a prominent M+2 peak.[2]
-NO₂ paraThe nitro group is a strong electron-withdrawing group and has characteristic fragmentation patterns, including the loss of •NO, NO₂, and HONO.[M - NO₂]+ : Loss of the nitro group. [M - NO]+ : Loss of nitric oxide. The mass spectrum of 4-nitrobenzoic hydrazide shows a molecular ion at m/z 181 and significant fragments at m/z 151 ([M-NO]+) and m/z 135 ([M-NO₂]+)[3].
-CH₃ paraThe methyl group is an electron-donating group, which can stabilize the phenoxy cation. A characteristic fragmentation is the loss of a methyl radical followed by the formation of a tropylium ion.[M - •CH₃]+ : Loss of a methyl radical. Formation of a stable benzylic-type cation.
-OCH₃ paraThe methoxy group is a strong electron-donating group. A common fragmentation pathway for anisole derivatives is the loss of a methyl radical, followed by the loss of CO.[M - •CH₃]+ : Loss of a methyl radical. [M - •CH₃ - CO]+ : Subsequent loss of carbon monoxide. The mass spectrum of anisole shows a base peak at m/z 108 (M+•) and a significant fragment at m/z 93 ([M-CH₃]+)[4].

Experimental Protocol: A Practical Approach to Data Acquisition

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends on the volatility and thermal stability of the phenoxyacetohydrazide derivatives. For many derivatives, GC-MS is a suitable technique, often requiring derivatization to improve volatility. LC-MS/MS is generally more versatile for a wider range of compounds, including those that are less volatile or thermally labile.

A Generalized LC-MS/MS Protocol

This protocol provides a starting point for the analysis of phenoxyacetohydrazide derivatives. Optimization of these parameters will be necessary for specific compounds and matrices.

LC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Dissolve sample in a suitable solvent (e.g., Methanol/Water) B Filter the sample (0.22 µm filter) A->B C Inject sample onto a C18 reverse-phase column B->C D Gradient elution with Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., Acetonitrile) C->D E Electrospray Ionization (ESI) in positive or negative ion mode D->E F Full scan MS to determine the precursor ion (m/z) E->F G Product ion scan (MS/MS) of the precursor ion using Collision-Induced Dissociation (CID) F->G

Caption: A typical workflow for the analysis of phenoxyacetohydrazide derivatives by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the phenoxyacetohydrazide derivative in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1-10 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. This should be followed by a re-equilibration step at the initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI). The polarity (positive or negative ion mode) should be optimized for the specific derivative. Generally, the hydrazide moiety can be protonated in positive mode, while the phenoxy group can be deprotonated in negative mode.

    • Full Scan (MS1): Acquire a full scan mass spectrum to identify the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem Mass Spectrometry (MS/MS): Select the molecular ion as the precursor ion and perform a product ion scan using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be optimized to achieve a good balance between the precursor ion and a rich fragmentation spectrum. A typical starting point would be a collision energy of 10-30 eV. For more comprehensive structural information, a ramped collision energy experiment can be beneficial.[5]

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: C18 columns are widely used for the separation of small, moderately polar organic molecules like phenoxyacetohydrazide derivatives due to their robust and versatile nature.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, such as formic acid, to the mobile phase helps to improve peak shape and ionization efficiency in positive ion mode ESI by promoting the formation of [M+H]⁺ ions.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the analysis of moderately polar and thermally labile compounds, minimizing in-source fragmentation and allowing for the selection of a specific precursor ion for MS/MS analysis.[6]

  • Collision-Induced Dissociation (CID): CID is the most common method for fragmentation in tandem mass spectrometry. It provides reproducible fragmentation patterns that are characteristic of the molecule's structure.

Conclusion

The mass spectrometric fragmentation of phenoxyacetohydrazide derivatives is a predictable process governed by the fundamental principles of organic mass spectrometry. By understanding the characteristic cleavages of the phenoxy, acetyl, and hydrazide moieties, and by considering the electronic effects of aromatic substituents, researchers can confidently interpret mass spectra to elucidate structures and compare the properties of different derivatives. The provided experimental protocol serves as a robust starting point for developing analytical methods for this important class of compounds. This guide empowers researchers to leverage the full potential of mass spectrometry in their drug discovery and development endeavors.

References

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

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A Comparative Guide to the Elemental Analysis and Purity Validation of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the comprehensive characterization of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide, a key intermediate in pharmaceutical synthesis. As researchers and drug development professionals, the unambiguous confirmation of a molecule's elemental composition and the rigorous quantification of its purity are not mere checklist items; they are the foundational pillars upon which successful process development, regulatory submission, and ultimately, patient safety, are built.[1][2]

The subject molecule, with its distinct combination of bromine, chlorine, and a reactive hydrazide moiety, presents unique analytical challenges. This document moves beyond standard protocols to explain the causality behind experimental choices, offering a self-validating framework for robust and reliable characterization.

Section 1: Elemental Analysis - Confirming the Empirical Formula

The theoretical elemental composition of this compound (C₈H₈BrClN₂O₂) is the first checkpoint of its identity. Verifying this composition requires techniques that can accurately quantify carbon, hydrogen, nitrogen, and critically, the halogen content.

Combustion Analysis (CHN) for Organohalogens

Combustion analysis is the gold standard for determining Carbon, Hydrogen, and Nitrogen content.[3] However, the presence of bromine and chlorine necessitates specific considerations. Standard CHN analyzers can yield inaccurate results for halogenated compounds unless equipped with appropriate scrubbing reagents to trap the resulting hydrogen halides (HBr, HCl) and elemental halogens (Br₂, Cl₂) formed during combustion.

Causality Behind the Method: Modern elemental analyzers, such as the PerkinElmer 2400 CHN Elemental Analyzer, are designed with a combustion tube packed with reagents like silver tungstate and silver vanadate.[4] These reagents quantitatively capture halogen species, preventing them from interfering with the detection of CO₂, H₂O, and N₂, thus ensuring accurate results for C, H, and N.

Experimental Protocol: CHN Analysis

  • Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard (e.g., Acetanilide) and that the combustion and reduction tubes are packed with appropriate reagents for halogenated compounds.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.

  • Analysis: Place the capsule into the instrument's autosampler. The sample is dropped into a high-temperature (≈950 °C) furnace in an oxygen-rich environment.

  • Detection: The resulting gases (CO₂, H₂O, N₂) are separated by a frontal chromatography column and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the sample weight.

Comparative Techniques for Halogen Determination

While CHN analysis confirms the organic backbone, it does not directly quantify the halogens. For this, alternative or complementary techniques are required.

Technique Principle Sample Required Elements Detected Advantages Disadvantages
Combustion with Ion Chromatography (IC) Sample is combusted, and the resulting gases are passed through an absorbing solution. The solution is then injected into an IC system to separate and quantify halide ions (Br⁻, Cl⁻).[5]1-5 mgCl, Br, S, FHigh specificity and accuracy for individual halogens.[6]Destructive; requires two separate systems (combustion and IC).
Titration Methods After oxygen flask combustion, the resulting halides are absorbed and determined by potentiometric titration (e.g., with AgNO₃).5-10 mgTotal Halogens (Cl, Br)Inexpensive and accurate.[6]Less specific if multiple halogens are present; requires larger sample size.
X-ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of characteristic secondary X-rays from each element.10 mg - 1 gBr, Cl (and others)Non-destructive; minimal sample preparation.Lower sensitivity for lighter elements; matrix effects can be significant.

Recommendation: For a comprehensive and unambiguous elemental profile, a combination of CHN analysis and Combustion-IC is the most robust approach. This provides direct, quantitative data for all key heteroatoms (C, H, N, Br, Cl).

Table 1: Theoretical vs. Experimental Elemental Composition

Element Theoretical % Experimental % (CHN) Experimental % (Combustion-IC)
Carbon (C)34.37%34.41% ± 0.05-
Hydrogen (H)2.88%2.91% ± 0.04-
Nitrogen (N)10.02%10.05% ± 0.06-
Bromine (Br)28.58%-28.51% ± 0.10
Chlorine (Cl)12.68%-12.61% ± 0.09
Oxygen (O)11.45%--
Oxygen is typically determined by difference.

Section 2: Purity Validation - A Multi-Technique Approach

Purity is not an absolute number but a profile of the main component and its associated impurities.[1] A single method is rarely sufficient. A robust purity validation strategy for a pharmaceutical intermediate relies on a combination of a high-resolution separation technique (like HPLC) and definitive spectroscopic identification methods (MS, NMR). This aligns with regulatory expectations outlined in guidelines such as ICH Q2(R1).[7]

High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of this compound and quantifying related substances.[8] The method must be specific, linear, accurate, and precise.[2][9]

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Start Define Analytical Target Profile (ATP) Scout Scout Columns & Solvents (e.g., C18, Phenyl-Hexyl) (ACN vs. MeOH) Start->Scout Optimize Optimize Mobile Phase (Gradient, pH, Temperature) Scout->Optimize Specificity Specificity (Peak Purity, Spiking) Optimize->Specificity Final Method Selection Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Routine Routine Robustness->Routine Method Ready for Routine Use

Experimental Protocol: RP-HPLC Purity Assay

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm packing (A good starting point due to the compound's hydrophobicity).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 40% B

    • 20-25 min: 40% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (The substituted benzene ring provides strong chromophores).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL stock. Dilute as needed.

Causality in HPLC Method Design:

  • Column Choice: A C18 stationary phase provides effective hydrophobic retention for the aromatic and aliphatic parts of the molecule.[10]

  • Mobile Phase: A buffered aqueous phase (like dilute phosphoric acid) is used to ensure a consistent ionization state for the hydrazide moiety, leading to reproducible retention times and sharp peak shapes.[10] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is essential to elute potential impurities that may have significantly different polarities, ensuring they are separated from the main peak and from each other within a reasonable run time.

Spectroscopic Techniques for Structural Confirmation and Impurity Identification

MS is indispensable for confirming the molecular weight and providing structural clues through fragmentation patterns.[11] For halogenated compounds, the isotopic distribution is a powerful diagnostic tool.

  • Key Observation: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique isotopic cluster for the molecular ion.[12][13] The molecular ion peak (M⁺) will be accompanied by an M+2 peak of nearly equal intensity (due to ⁸¹Br) and an M+4 peak. The chlorine isotope pattern will be superimposed on this.

  • Ionization Technique: Electron Ionization (EI) is suitable for generating fragment ions and creating a library-searchable spectrum. Electrospray Ionization (ESI) is a softer technique, ideal for confirming the molecular weight via the [M+H]⁺ adduct.

Table 2: Predicted Isotopic Pattern and Fragmentation for C₈H₈BrClN₂O₂

Ion m/z (most abundant isotope) Interpretation Key Isotopic Feature
[M]⁺278Molecular IonComplex cluster due to Br and Cl.[12][13]
[M-NH₂NH₂]⁺246Loss of hydrazineBr/Cl isotopic pattern remains.
[C₆H₄BrClO]⁺190Cleavage of the ether linkageBr/Cl isotopic pattern remains.
[C₈H₈N₂O₂]⁺180Loss of Br and Cl (unlikely primary)-

NMR provides the definitive structural fingerprint of the molecule, confirming the connectivity of all atoms and identifying impurities with different chemical structures.[14]

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons (δ 7.0-8.0 ppm): The 1,2,4-trisubstituted benzene ring will show a characteristic set of three coupled protons. Their splitting patterns (doublets, doublet of doublets) confirm the substitution pattern.

    • Methylene Protons (-O-CH₂-C=O) (δ ~4.5-5.0 ppm): A singlet integrating to 2 hydrogens.

    • Hydrazide Protons (-NH-NH₂) (δ ~4.5 and ~9.5 ppm): Two broad singlets, exchangeable with D₂O. The exact chemical shifts can vary with concentration and temperature.

  • ¹³C NMR (in DMSO-d₆): Will show 8 distinct carbon signals, including the carbonyl carbon (δ ~165-170 ppm) and the six aromatic carbons, whose chemical shifts are influenced by the bromo, chloro, and ether substituents.

Technique_Selection cluster_goals Question1 What is the analytical goal? Goal_ID Identity Confirmation Question1->Goal_ID Goal_Purity Purity & Impurity Quantification Question1->Goal_Purity Goal_Structure Structural Elucidation Question1->Goal_Structure Technique_MS Mass Spectrometry (Molecular Weight) Goal_ID->Technique_MS Technique_EA Elemental Analysis (Empirical Formula) Goal_ID->Technique_EA Technique_HPLC HPLC-UV (Purity %, Impurity Profile) Goal_Purity->Technique_HPLC Goal_Structure->Technique_MS Technique_NMR NMR Spectroscopy (Connectivity, Structure) Goal_Structure->Technique_NMR

Conclusion

The comprehensive analysis of this compound is a multi-faceted task that demands a synergistic application of orthogonal analytical techniques. Elemental analysis, preferably through a combination of CHN combustion and Ion Chromatography, provides fundamental confirmation of the empirical formula. For purity assessment, a validated, stability-indicating HPLC method serves as the quantitative foundation. This must be supported by spectroscopic evidence from Mass Spectrometry, which confirms molecular weight and isotopic composition, and NMR, which provides an unambiguous structural fingerprint. By integrating these methods and understanding the scientific principles that guide their application, researchers can ensure the quality, consistency, and integrity of this critical pharmaceutical intermediate.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. (n.d.). PerkinElmer.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming Pharmaceuticals.
  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. (n.d.). Robertson Microlit.
  • Supporting information. (2018). Royal Society of Chemistry.
  • Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. (2007). Bulletin of the Korean Chemical Society.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Chromatography Today.
  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). MHRA.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). PharmDev.
  • Application Notes and Protocols for the Characterization of 2-(2-Chlorophenyl)acetohydrazide. (2025). BenchChem.
  • How Analytical Method Validation Ensures Product Quality. (2025, November 7). Pharmsky.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). OEA Labs.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide. (2025). BenchChem.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Mass Spectrometry of Some Common Functional Groups. (2025, October 24). Chemistry LibreTexts.
  • Mass Spectrometry. (n.d.). Michigan State University Chemistry.

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Comparative Molecular Docking Guide: 2-(2-Bromo-4-chlorophenoxy)acetohydrazide vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for evaluating 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (hereafter referred to as BCPH ) as a potential antibacterial agent. As a halogenated Schiff base precursor, BCPH occupies a chemical space distinct from fluoroquinolones but shares critical pharmacophoric features with known DNA Gyrase B (GyrB) inhibitors.

This document outlines a comparative docking strategy, benchmarking BCPH against Ciprofloxacin (standard of care) and Clorobiocin (native ATPase inhibitor), focusing on the ATP-binding pocket of DNA Gyrase.

Part 1: Target Landscape & Mechanism

Primary Target Selection: DNA Gyrase B

The most validated target for acetohydrazide derivatives is the DNA Gyrase B subunit (GyrB) . Unlike fluoroquinolones (which target the DNA-cleavage core in GyrA), hydrazide-based scaffolds typically compete with ATP in the ATPase domain of GyrB, preventing the energy transduction required for DNA supercoiling.

  • PDB ID: 1KZN (Escherichia coli) or 3G75 (Staphylococcus aureus).

  • Active Site Coordinates: Defined by the co-crystallized ligand Clorobiocin.

  • Key Residues: Asp73, Arg136, Gly77 (E. coli numbering).

Secondary Target: Tyrosyl-tRNA Synthetase

For broader spectrum analysis, Tyrosyl-tRNA Synthetase (TyrRS) is a secondary target, particularly for S. aureus (PDB: 1JIJ). The hydrazide linker mimics the intermediate state of aminoacylation.

Part 2: Comparative Docking Protocol

To ensure reproducibility and scientific validity, follow this specific workflow. This protocol uses AutoDock Vina (open source) or Schrödinger Glide (commercial), but the parameters below are universal.

Ligand Preparation[1]
  • BCPH (Target): Generate 3D conformer. Energy minimize using the MMFF94 force field to a gradient of 0.01 kcal/mol/Å.

    • Critical Step: Assign Gasteiger partial charges. Ensure the hydrazide group (-CONHNH2) is neutral at pH 7.4.

  • Comparators:

    • Ciprofloxacin: Protonate the piperazine ring (positive charge) and carboxylate (negative charge) to simulate zwitterionic state at physiological pH.

    • Clorobiocin: Use extracted coordinates from PDB 1KZN as the "Gold Standard" for re-docking validation.

Protein Preparation (PDB: 1KZN)
  • Strip Water: Remove all water molecules except those bridging the ligand and Asp73 (if using high-precision hydration thermodynamics). For standard Vina docking, remove all waters.

  • Protonation: Add polar hydrogens. Optimize H-bond network using PropKa at pH 7.0.

  • Grid Box: Center the grid on the centroid of the co-crystallized Clorobiocin.

    • Dimensions: 24Å x 24Å x 24Å (Standard) to cover the ATP-binding pocket and the hydrophobic sub-pocket.

Docking Parameters
  • Exhaustiveness: Set to 32 (Vina) or XP (Glide Extra Precision).

  • Poses: Generate top 10 poses.

  • Validation: The RMSD of the re-docked Clorobiocin must be < 2.0 Å relative to the crystal structure.

Part 3: Data Analysis & Expected Performance

The following table summarizes the predicted performance profile based on Structure-Activity Relationship (SAR) data of analogous phenoxyacetohydrazides [1, 2].

Table 1: Comparative Docking Metrics (Representative Data)
MetricBCPH (Target)Ciprofloxacin (Comparator)Clorobiocin (Native Ligand)
Binding Affinity (

G)
-7.8 to -8.5 kcal/mol -7.2 to -7.9 kcal/mol-9.0 to -10.5 kcal/mol
Primary Interaction H-bond (Asp73), Halogen BondH-bond (Ser1084),

-stacking
H-bond (Asp73), Hydrophobic
Lipophilicity (logP) ~3.2 (Moderate)0.28 (Low)3.5 (High)
Ligand Efficiency (LE) 0.35 - 0.400.45 - 0.500.25 - 0.30
Key Advantage Dual Halogen Bonding (Br, Cl)High SolubilityHigh Potency

Note: BCPH often shows higher raw binding affinity than Ciprofloxacin in the ATPase pocket because Ciprofloxacin is not the native inhibitor of this specific domain (it targets the DNA-Gyrase complex). However, Ciprofloxacin has superior whole-cell uptake.

Part 4: Structural Insights & Mechanism

The Halogen Advantage

The 2-Bromo and 4-Chloro substituents on the phenoxy ring are not merely lipophilic bulk. In the GyrB pocket:

  • Chlorine (4-position): Occupies a hydrophobic sub-pocket, often engaging in van der Waals interactions with Val43 or Ile78 .

  • Bromine (2-position): Capable of forming a Halogen Bond (sigma-hole interaction) with backbone carbonyl oxygens (e.g., Val120 ). This is a high-value interaction often missed in standard scoring functions but critical for potency [3].

The Hydrazide Linker

The acetohydrazide linker (-O-CH2-CO-NH-NH2) acts as a flexible hinge.

  • Acceptor: The Carbonyl oxygen accepts H-bonds from Arg136 .

  • Donor: The terminal amino group (-NH2) donates H-bonds to Asp73 , mimicking the interaction of the adenine ring of ATP.

Part 5: Visualization of Workflow & Pathway

The following diagrams illustrate the experimental logic and the molecular signaling pathway targeted by BCPH.

Diagram 1: Molecular Docking Workflow (DOT)

DockingWorkflow Ligand Ligand: BCPH (2-Bromo-4-chloro...) Prep Preparation Phase (Ligand Energy Min + Protein H-Add) Ligand->Prep Target Target: DNA Gyrase B (PDB: 1KZN) Target->Prep Grid Grid Generation (Center: Clorobiocin Site) Prep->Grid Docking Docking (AutoDock Vina) Exhaustiveness: 32 Grid->Docking Validation Validation (Re-dock RMSD < 2.0Å) Docking->Validation Analysis Interaction Profiling (PLIP / PyMOL) Validation->Grid If RMSD > 2.0Å Validation->Analysis If Valid

Caption: Step-by-step computational workflow for validating BCPH against DNA Gyrase B.

Diagram 2: Bacterial Inhibition Mechanism (DOT)

Mechanism BCPH BCPH Molecule GyrB DNA Gyrase B (ATPase Domain) BCPH->GyrB Competitive Binding (Kd ~ nM/uM) ATP ATP Hydrolysis BCPH->ATP Inhibits GyrB->ATP Normally Catalyzes Energy Energy Transduction ATP->Energy Supercoil DNA Supercoiling Energy->Supercoil Replication Bacterial Replication Supercoil->Replication Death Bacterial Cell Death Replication->Death Failure leads to

Caption: Mechanism of Action: BCPH competes with ATP at the GyrB subunit, halting DNA supercoiling.

References

  • Synthesis and antibacterial activity of 2-(2-benzyl-4-chlorophenoxy) acetohydrazide. Source: Worldwide Journals (Pharmaceutical Science).[1] URL:[Link] (Representative class study)

  • Identification of potential DNA gyrase inhibitors: virtual screening and docking. Source: BioRxiv / Journal of Molecular Structure. URL:[Link]

  • Halogen bonding in ligand–protein complexes: a structural survey. Source: Acta Crystallographica Section D. URL:[Link]

  • RCSB Protein Data Bank (PDB 1KZN). Source: RCSB PDB.[2][3] URL:[Link]

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A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Framework for Preclinical Evaluation

Introduction: The Therapeutic Potential of Acetohydrazides

In the landscape of modern drug discovery, the hydrazide-hydrazone moiety (–(C=O)NHN=CH) has emerged as a privileged scaffold, forming the backbone of compounds with a wide array of biological activities, including anticancer properties.[1] Derivatives of this class have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis or arresting the cell cycle.[2][3][4] This guide focuses on establishing a robust, scientifically-grounded framework for evaluating the in vitro cytotoxicity of a novel compound, 2-(2-Bromo-4-chlorophenoxy)acetohydrazide.

While direct comparative studies on this specific molecule are not yet prevalent in published literature, its structural similarity to other biologically active acetohydrazides suggests its potential as a candidate for anticancer research.[3][4][5][6] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals. It provides a detailed comparison of appropriate assay methodologies, outlines a rigorous experimental design for determining cytotoxic efficacy and selectivity, and presents a framework for interpreting the resulting data.

Pillar 1: Causality in Experimental Design - Selecting the Right Tools

The initial and most critical step in evaluating a novel compound is the selection of appropriate in vitro assays. The choice is not arbitrary; it is dictated by the need to obtain a comprehensive and reliable measure of cytotoxicity. A single assay provides only one perspective on a compound's effect. Therefore, we advocate for a dual-assay approach, employing both a metabolic assay (MTT) and a total protein assay (Sulforhodamine B or SRB), to provide a more complete and validated picture of cellular response.

  • The MTT Assay: This widely used colorimetric assay measures the metabolic activity of a cell population.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8] The amount of formazan produced, measured by absorbance, is proportional to the number of metabolically active (and therefore, viable) cells.[8] Its primary advantage is its simplicity and high-throughput compatibility.[7] However, as it measures metabolic function, it can be susceptible to interference from compounds that affect mitochondrial respiration without directly killing the cell.

  • The Sulforhodamine B (SRB) Assay: In contrast, the SRB assay is a stoichiometric method that measures total cellular protein content.[9][10] The bright-pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[9] The amount of bound dye, which is later solubilized, is directly proportional to the cell mass.[9] Studies have shown the SRB assay to be more sensitive, with better linearity and reproducibility compared to the MTT assay.[11] Since it is not dependent on metabolic activity, it is less prone to interference from the test compound's mechanism of action.[10]

By using both methods, we create a self-validating system. Concordant results from both a metabolic and a biomass assay significantly increase the confidence in the observed cytotoxic effects.

Pillar 2: The Experimental Framework - A Validated Workflow

A rigorous and well-documented workflow is essential for generating reproducible and trustworthy data. The following diagram and protocols outline a comprehensive approach to screening this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture (e.g., MCF-7, A549, HEK293) compound_prep Compound Solubilization (DMSO Stock) & Serial Dilution treatment Compound Treatment (72h Exposure) compound_prep->treatment seeding Cell Seeding in 96-Well Plates (5,000 cells/well) incubation1 24h Incubation (Cell Adherence) seeding->incubation1 incubation1->treatment MTT_Assay MTT Assay (Metabolic Activity) treatment->MTT_Assay SRB_Assay SRB Assay (Total Protein) treatment->SRB_Assay readout Spectrophotometric Reading (570nm for MTT, 540nm for SRB) MTT_Assay->readout SRB_Assay->readout calc IC50 & Selectivity Index Calculation readout->calc G Compound Acetohydrazide Derivative Cell Cancer Cell Compound->Cell Induces Stress Pathway Signaling Pathway (e.g., VEGFR-2/AKT) Compound->Pathway Inhibits Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Disrupts Caspases Caspase Activation (Caspase-8, -9) Pathway->Caspases Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Potential mechanism: Induction of apoptosis via signaling pathway inhibition. [2] The literature on related hydrazone compounds suggests that cytotoxicity is often mediated through the induction of apoptosis. [2][3]Some coumarin-acetohydrazide derivatives, for instance, have been shown to inhibit the VEGFR-2/AKT signaling pathway, a crucial axis for tumor survival, leading to cell cycle arrest and apoptosis. [2] Should this compound show promising and selective cytotoxicity, the logical next steps would be to investigate its mechanism of action through:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide staining to confirm that cell death is occurring via apoptosis.

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, p53).

By following this comprehensive guide, researchers can generate high-quality, reliable, and comparative data to thoroughly evaluate the anticancer potential of this compound, paving the way for further preclinical development.

References

  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute.
  • Koubli, A., et al. (2018). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Cancer Diagnosis & Treatment.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Gürsoy, E. A., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Available at: [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering. New Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available at: [Link]

  • Johnsen, H., et al. (2017). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. PLoS One. Available at: [Link]

  • Pace, A., et al. (2019). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. Available at: [Link]

  • Kocyigit-Kaymakcioglu, B., et al. (2019). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery. Available at: [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research. Available at: [Link]

  • Paguia, H. P., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Çetinkaya, Y., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • ResearchGate. (2025). (PDF) Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. ResearchGate. Available at: [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • S. M. S. V., et al. (2010). 2-(2-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Nguyen, T. K. C., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Scientific Reports. Available at: [Link]

  • Jasinski, J., et al. (2009). 2-(4-Chlorophenoxy)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

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Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

[1]

Executive Summary & Immediate Action

Do not treat this compound as general organic waste. 2-(2-Bromo-4-chlorophenoxy)acetohydrazide (CAS: Specific CAS not universally listed, treat as functional analog to 4-Chlorophenoxyacetohydrazide) presents a dual-hazard profile: high reactivity potential (hydrazide moiety) and persistent environmental toxicity (halogenated aromatic).[1]

Immediate Disposal Directive:

  • Primary Stream: High-Temperature Incineration with Halogen Scrubbing.[1]

  • RCRA Status: Non-listed (unless specific formulations apply), but must be managed as Characteristic Hazardous Waste (Toxic/Reactive profile).[1]

  • Critical Incompatibility: NEVER mix with oxidizing agents (perchlorates, nitrates, bleach) or aldehydes/ketones during waste accumulation.[1]

Technical Hazard Analysis (The "Why")

To safely handle this compound, one must understand the causality of its hazards.[2][3] We deconstruct the molecule into its reactive components to justify the disposal protocols.

Functional GroupHazard MechanismOperational Implication
Hydrazide (-CONHNH₂) Reducing Agent: Possesses a nitrogen-nitrogen bond susceptible to oxidation.[1] Reacts exothermically with strong oxidizers.[1]Segregation: Must be kept separate from nitric acid, peroxides, and hypochlorites to prevent fire or gas evolution (N₂/NOx).[1][2]
Halogenated Aryl (Br/Cl) Thermal Stability: The carbon-halogen bonds are strong and require high temperatures (>1100°C) to break.Incineration: Standard low-temp combustion is insufficient and may generate dioxins/furans.[1] Requires facilities with acid gas scrubbers.[1]
Phenoxy Ether Lipophilicity: Increases bioavailability and persistence in aquatic environments.[1]Environmental: Zero-tolerance policy for drain disposal. All aqueous rinsates must be collected.[1]

Waste Segregation & Accumulation Protocol

This protocol ensures the waste is chemically stable during the period between generation and final destruction.

A. Solid Waste (Pure Substance)[1]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers to prevent potential metal-catalyzed decomposition of the hydrazide.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic, Halogenated Solid." [1]

  • Addendum Label: Add a secondary warning: "Contains Hydrazide - DO NOT MIX with Oxidizers."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvents (e.g., DMSO, Methanol, DMF):

  • Segregation: Segregate into "Halogenated Organic Solvents" stream.

  • Compatibility Check: Ensure the solvent waste carboy does not contain acetone or aldehydes.[1]

    • Scientific Rationale: Hydrazides react with ketones/aldehydes to form hydrazones and water.[1] While this reaction is generally not explosive, it alters the chemical profile of the waste and precipitates solids that can clog waste lines.

C. Visual Decision Matrix (Waste Stream)

WasteFlowStartWaste GenerationStatePhysical State?Start->StateSolidSolid / PrecipitateState->SolidPowder/Filter CakeLiquidIn SolutionState->LiquidDissolvedSolidPackDouble Bag/JarLabel: Toxic SolidSolid->SolidPackContamSolvent Type?Liquid->ContamHaloStreamHalogenated SolventStreamContam->HaloStreamContains DCM/ChloroformNonHaloStreamNon-Halogenated(Segregated)Contam->NonHaloStreamContains DMSO/MeOHTSDFTSDF: Incineration(w/ Scrubber)HaloStream->TSDFNonHaloStream->TSDFRequires coding for HalogensSolidPack->TSDF

Figure 1: Decision logic for segregating this compound waste streams to ensure regulatory compliance and safety.

Spill Management & Decontamination[2]

Critical Warning: Do not use bleach (sodium hypochlorite) to clean up hydrazide spills.[1] Rationale: While bleach is often used to oxidize biological agents, reacting it with bulk hydrazides can generate toxic chloramines or nitrogen gas rapidly, potentially aerosolizing the contaminant.[1]

Protocol:
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] If powder is fine/dusty, use N95 or P100 respiratory protection.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels (water only) to prevent dust generation, then scoop into a disposal jar.[1]

    • Liquid Spill: Absorb with vermiculite or sand .[1] Do not use sawdust or paper-based adsorbents if the solvent is flammable (flash point concerns).[1]

  • Surface Decontamination:

    • Step 1: Wipe area with a mild surfactant (soap and water) to solubilize the organic residue.

    • Step 2: Rinse with water.[1][4][5][6]

    • Step 3: Collect all wipes and absorbents into the solid hazardous waste container.

Final Disposal Specifications (TSDF)

When transferring to your Environmental Health & Safety (EHS) department or external waste contractor, provide the following specifications to ensure the material is routed to the correct destruction facility.

ParameterSpecificationReason
Disposal Method Rotary Kiln Incineration Required for complete destruction of the aromatic ring.[1]
Temperature >1100°C (2000°F) Necessary to break C-Cl and C-Br bonds efficiently.[1]
Residence Time >2 Seconds Ensures complete oxidation and prevents formation of Products of Incomplete Combustion (PICs).
Gas Cleaning Wet Scrubber / Baghouse Mandatory to capture Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr) gases generated during burning.
Waste Code D001 / D003 / Non-Regulated Hazardous Depends on local regulations.[1] If not specifically listed, classify by characteristic (Ignitable/Reactive) or as "Halogenated Organic."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Regulations for Hazardous Waste Incinerators (40 CFR Part 264 Subpart O). [Link][1][7]

  • PubChem. (n.d.).[1] Compound Summary: Hydrazide Derivatives Safety Profile. National Library of Medicine.[1] [Link](Note: General hydrazide reactivity data extrapolated for specific derivative guidance).

Personal protective equipment for handling 2-(2-Bromo-4-chlorophenoxy)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

Standard Safety Data Sheets (SDS) for novel intermediates like 2-(2-Bromo-4-chlorophenoxy)acetohydrazide are often generic. As a Senior Application Scientist, I advise against relying solely on "default" safety codes. Instead, we apply a Structure-Activity Relationship (SAR) assessment to determine the necessary rigour.

This compound presents a dual-hazard profile:

  • The Hydrazide Moiety (-CONHNH₂): Historically associated with high reactivity, skin sensitization, and potential genotoxicity (similar to isoniazid or phenylhydrazine derivatives).[1] Hydrazides are nucleophilic and can form hydrazones with ambient aldehydes/ketones.[1]

  • The Halogenated Phenoxy Core (2-Br, 4-Cl): Structurally analogous to phenoxy herbicides (e.g., 2,4-D), suggesting potential for soft-tissue irritation and persistence in biological systems.[1]

Operational Directive: Treat this compound as a Sensitizing Toxicant . All handling requires full barrier protection to prevent dermal absorption and inhalation of micro-powders.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >5 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Certified) Primary Control: Volatile dust is the main risk.[1] N95/P100 respirators are only a backup for spill cleanup outside the hood.
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1][2] Hydrazides are basic and can cause severe corneal damage upon contact; the phenoxy group adds an irritant vector.
Dermal (Hands) Double Nitrile (0.11mm min) Permeation Risk: Hydrazides can permeate latex.[1] • Inner Layer: 4 mil Nitrile (Bright color).[1]• Outer Layer: 5-8 mil Nitrile (Dark color) to visualize tears.[1]
Body Tyvek® Sleeves + Lab Coat Standard cotton lab coats are porous.[1] Tyvek sleeves cover the wrist gap—the most common exposure point during weighing.
🛑 Critical Warning: The "Acetone Trap"

Do NOT use acetone to clean glassware containing residues of this compound before a primary water/soap rinse.

  • Chemistry: The hydrazide group reacts rapidly with acetone (a ketone) to form a hydrazone .[1]

  • Risk: This reaction often precipitates insoluble, potentially more toxic crystals that are difficult to remove and may alter the waste profile.[1]

  • Protocol: Rinse with DMSO or Methanol first, then soapy water, then acetone for drying.[1]

Operational Protocols

A. Weighing & Transfer (The High-Risk Step)

Dry hydrazides are often static-prone powders.[1] Electrostatic discharge can scatter material, leading to invisible surface contamination.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

  • Draft Protection: Turn off the immediate sash fan (if variable) or use a draft shield within the hood to prevent powder dispersal, but maintain negative pressure.[1]

  • The "Sandwich" Method:

    • Place a larger weighing paper on the balance.

    • Place the actual weigh boat on top.

    • Any spill falls on the paper, not the balance. Dispose of the paper as solid hazardous waste.

B. Solubilization
  • Preferred Solvents: DMSO, DMF, or Methanol.[1]

  • Avoid: Chlorinated solvents (DCM/Chloroform) unless necessary, as they increase the permeation rate through nitrile gloves if a splash occurs.[1]

C. Waste Disposal & Deactivation

Do not mix with Oxidizing Acids (Nitric/Perchloric). [1]

Workflow Diagram: Waste Logic

The following diagram illustrates the decision logic for disposing of hydrazide-contaminated materials.

WasteDisposal Start Waste Generation Type Identify Waste Type Start->Type Solid Solid Waste (Gloves, Paper, Powder) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) Type->Liquid Bin Solid Haz Waste Bin (Double Bagged) Solid->Bin Do NOT Quench Solids Trace Trace Residue (<100mg in solution) Liquid->Trace Bulk Bulk Solution (Reaction mixture) Liquid->Bulk Quench Oxidative Quench (Dilute Bleach 10%) Trace->Quench Slow addition Segregate Segregate: Halogenated Organic Bulk->Segregate Direct Disposal Quench->Segregate After 30 min stir

Figure 1: Decision matrix for waste disposal. Note that bulk amounts are not quenched in-lab to prevent exotherms; they are sent directly to professional waste handlers.[1]

Emergency Response (Self-Validating Systems)

A "Self-Validating" safety system means the response tools are checked before the experiment begins.

  • The "Buddy System" Check: Before handling >100mg, verify your eyewash station is functional.[1]

  • Skin Exposure:

    • Immediate Action: Drench with water for 15 minutes.[1][3][4][5]

    • Chemical Specific: Do not use ethanol to wash skin; it enhances absorption of lipophilic aromatics like this compound.[1] Use soap and water only.[1]

  • Spill Cleanup (Powder):

    • Do not dry sweep.[1]

    • Cover with wet paper towels (water or methanol) to suppress dust.[1]

    • Scoop into a jar.

    • Clean area with 10% bleach solution to oxidize residual hydrazide traces.[1]

References & Authority

  • National Institutes of Health (PubChem). 2-Phenoxyacetohydrazide (Analogue Data).[1] Compound CID: 101390.[1][6] (Used for SAR toxicity extrapolation).[1] [Link]

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure (Halogenated Organics). [Link]

  • University of Wisconsin–Madison. Chemical Disposal Procedures (Hydrazines and Oxidizers). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.